N-Boc-(4-chlorophenyl)glycine
Description
BenchChem offers high-quality N-Boc-(4-chlorophenyl)glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-(4-chlorophenyl)glycine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C13H16ClNO4 |
|---|---|
Molecular Weight |
285.72 g/mol |
IUPAC Name |
2-[4-chloro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15(8-11(16)17)10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,16,17) |
InChI Key |
FPRRDNKPHINQNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Solubility Profiling of N-Boc-(4-chlorophenyl)glycine in Organic Solvents: Predictive Thermodynamics and Experimental Validation
Executive Summary
N-Boc-(4-chlorophenyl)glycine (CAS: 53994-85-7) is a critical chiral building block extensively utilized in the synthesis of peptidomimetics, active pharmaceutical ingredients (APIs), and factor Xa inhibitors. For process chemists and drug development professionals, understanding its solid-liquid equilibrium (SLE) in various organic solvents is paramount for optimizing reaction yields, designing crystallization-based purifications, and preventing solvent-mediated polymorphic transformations.
Because empirical solubility data for highly specific pharmaceutical intermediates is often proprietary, this whitepaper provides a rigorous thermodynamic framework, predictive solubility profiles, and a self-validating experimental protocol for determining the solubility of N-Boc-(4-chlorophenyl)glycine in organic solvents.
Molecular Thermodynamics and Solvent Interactions
The solubility of any organic solute is governed by the disruption of its crystal lattice and the subsequent solvation of the isolated molecules. The ideal mole fraction solubility (
Unprotected amino acids exist as zwitterions with extremely high lattice energies, rendering them insoluble in most organic solvents. However, the introduction of the tert-butoxycarbonyl (Boc) protecting group fundamentally alters the thermodynamic landscape of 4-chlorophenylglycine:
-
Lattice Disruption: The bulky, lipophilic tert-butyl moiety disrupts orderly crystal packing, significantly lowering both
and . -
Activity Coefficient (
): Real solubility is defined as . The Boc group and the 4-chlorophenyl ring dramatically decrease the activity coefficient in non-polar and polar aprotic solvents by matching their cohesive energy densities. -
Hydrogen Bonding: The free carboxylic acid (-COOH) acts as both a strong hydrogen-bond donor and acceptor, driving high solubility in polar protic solvents (e.g., methanol, ethanol).
To predict these interactions quantitatively, we utilize [1] Hansen Solubility Parameters (HSP), which divide the total cohesive energy into dispersion (
Fig 1: Solvent selection logic based on Hansen Solubility Parameters and molecular interactions.
Predictive Solubility Profiling
Based on group-contribution methods and structural homology with similar Boc-protected aromatic amino acids, the following table summarizes the predicted solubility profile of N-Boc-(4-chlorophenyl)glycine across standard process solvents at 298.15 K.
| Solvent | Dielectric Constant ( | Predicted Solubility Profile | Primary Solvation Mechanism |
| Ethyl Acetate | 6.0 | Very High (>200 mg/mL) | Dipole-dipole match with carbamate core; lipophilic affinity. |
| Dichloromethane | 8.9 | Very High (>200 mg/mL) | Strong dispersion forces; halogen-halogen interactions. |
| Methanol | 32.7 | High (>100 mg/mL) | Strong H-bond donation/acceptance with the -COOH group. |
| Acetone | 20.7 | High (~100 mg/mL) | Excellent H-bond acceptor; matches polar parameters. |
| Ethanol | 24.5 | Moderate to High | H-bonding, though hindered slightly by the alkyl chain. |
| Toluene | 2.4 | Moderate (<50 mg/mL) | |
| Hexane | 1.9 | Insoluble (<1 mg/mL) | High Relative Energy Difference (RED); lacks polar/H-bond capacity. |
| Water | 80.1 | Insoluble (<0.1 mg/mL) | Extreme hydrophobicity of the Boc and 4-chlorophenyl groups. |
Experimental Methodology: The Isothermal Shake-Flask Protocol
To transition from predictive models to empirical data, the isothermal shake-flask method remains the gold standard for determining the solid-liquid equilibrium of organic pharmaceutical compounds [2].
Step-by-Step Workflow
Phase 1: Preparation and Equilibration
-
Solvent Preparation: Dispense 10.0 mL of the target analytical-grade organic solvent into a 20 mL borosilicate glass vial equipped with a PTFE-lined screw cap.
-
Saturation: Add N-Boc-(4-chlorophenyl)glycine incrementally to the solvent while stirring until a visible suspension of excess solid persists, ensuring the solution is supersaturated.
-
Isothermal Incubation: Place the sealed vial in a thermostated shaking water bath or incubator set to the target temperature (e.g., 298.15 K ± 0.1 K). Agitate at 200 RPM for a minimum of 24 to 48 hours to achieve thermodynamic equilibrium.
Phase 2: Phase Separation 4. Settling: Cease agitation and allow the suspension to settle isothermally for 2 hours. 5. Filtration: Extract an aliquot of the supernatant using a pre-warmed glass syringe. Pass the aliquot through a 0.45 µm PTFE syringe filter (discarding the first 1 mL to account for membrane adsorption).
Phase 3: Analytical Quantification 6. Dilution: Immediately dilute the filtered aliquot with a compatible mobile phase (e.g., Acetonitrile/Water 50:50) to prevent precipitation upon cooling and to bring the concentration within the linear dynamic range of the detector. 7. HPLC-UV Analysis: Quantify the concentration using High-Performance Liquid Chromatography coupled with a UV-Vis detector (typically monitored at 220 nm and 254 nm for the chlorophenyl chromophore) against a highly pure, multi-point calibration curve.
Fig 2: Thermodynamic workflow for isothermal shake-flask solubility determination and verification.
Self-Validating Systems in Solubility Determination
A critical failure point in solubility studies is the assumption that the solid phase remains unchanged during the equilibration process. Solvents can induce polymorphic transitions, or the solute may form solvates/hydrates, which fundamentally alters the thermodynamic equilibrium being measured [3].
To ensure Trustworthiness and scientific integrity, the protocol must be a self-validating system:
-
Time-Point Verification: Sample the solution at 24 hours and 48 hours. If the concentration varies by more than 2%, thermodynamic equilibrium has not been reached, and agitation must continue.
-
Solid-State Characterization: The excess solid remaining in the flask must be recovered, gently dried, and analyzed via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Causality: If the PXRD pattern of the recovered solid differs from the starting bulk material, a solvent-mediated polymorphic transformation has occurred. The measured solubility data therefore belongs to the new crystal form, not the original API intermediate.
By strictly adhering to this framework, researchers can confidently generate highly accurate, reproducible solubility data for N-Boc-(4-chlorophenyl)glycine, enabling the seamless scale-up of pharmaceutical manufacturing processes.
References
-
Prediction of Hansen Solubility Parameters with a New Group-Contribution Method Journal of Solution Chemistry (Springer) URL:[Link]
-
Modeling the Solubility of Monoterpenoids with Hybrid and Predictive Thermodynamic Tools Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]
-
Extensive characterization of choline chloride and its solid–liquid equilibrium with water Physical Chemistry Chemical Physics (RSC) URL:[Link]
Comprehensive Characterization and Synthetic Utility of (R)- and (S)-N-Boc-(4-chlorophenyl)glycine: A Technical Guide for Drug Development
Executive Summary
Chiral non-natural amino acids are foundational building blocks in modern drug discovery, enabling the synthesis of peptidomimetics and small-molecule active pharmaceutical ingredients (APIs) with enhanced proteolytic stability and target affinity. Among these, 4-chlorophenylglycine derivatives are particularly valuable; the para-chloro substitution introduces lipophilicity and potential halogen-bonding interactions, while the phenylglycine core provides significant steric bulk close to the peptide backbone.
This technical guide provides an in-depth analysis of the tert-butyloxycarbonyl (Boc) protected forms of both the (R)- and (S)-enantiomers of 4-chlorophenylglycine. As a Senior Application Scientist, I have structured this whitepaper to detail the physicochemical identifiers, the mechanistic rationale behind Boc protection, and a field-proven, self-validating experimental protocol for their synthesis and downstream application.
Physicochemical and Identifier Profiling
Accurate compound identification is critical for regulatory compliance and synthetic reproducibility. The (R)-enantiomer (D-form) and (S)-enantiomer (L-form) of N-Boc-(4-chlorophenyl)glycine possess distinct CAS Registry Numbers but share identical mass and constitutional properties[1].
Table 1: Core Identifiers and Physicochemical Data
| Property | (R)-N-Boc-(4-chlorophenyl)glycine | (S)-N-Boc-(4-chlorophenyl)glycine |
| CAS Registry Number | 53994-85-7[1] | 917027-02-2 |
| Common Synonyms | Boc-D-Phg(4-Cl)-OH | Boc-L-Phg(4-Cl)-OH |
| Molecular Formula | C₁₃H₁₆ClNO₄ | C₁₃H₁₆ClNO₄ |
| Molecular Weight | 285.72 g/mol | 285.72 g/mol |
| SMILES | CC(C)(C)OC(=O)NO)c1ccc(Cl)cc1 | CC(C)(C)OC(=O)NO)c1ccc(Cl)cc1 |
| PubChem CID | 7022406[2] | N/A (Often cataloged via vendors)[3] |
Mechanistic Rationale for N-Boc Protection
The selection of the tert-butyloxycarbonyl (Boc) group over other protecting groups (such as Fmoc or Cbz) is driven by specific mechanistic and strategic requirements in chemical synthesis:
-
Orthogonality: The Boc group is highly stable to catalytic hydrogenation (unlike Cbz) and resistant to basic conditions (unlike Fmoc). It is exclusively cleaved under strongly acidic conditions, typically using trifluoroacetic acid (TFA) or HCl in dioxane.
-
Steric Shielding and Epimerization Control: Phenylglycine derivatives are notoriously prone to racemization during carboxyl activation. The alpha-proton is highly acidic due to the electron-withdrawing nature of the adjacent phenyl ring. The bulky tert-butyl group of the Boc moiety provides exceptional steric shielding around the alpha-amine, restricting the formation of the planar oxazolone intermediate that typically drives epimerization.
Experimental Workflow: Boc-Protection Protocol
The following protocol details the synthesis of N-Boc-(4-chlorophenyl)glycine from the unprotected chiral amino acid. This methodology relies on a biphasic solvent system to manage the zwitterionic nature of the starting material.
Materials Required
-
Chiral (4-chlorophenyl)glycine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
1M Sodium Hydroxide (NaOH) (2.0 eq)
-
Tetrahydrofuran (THF) and Deionized Water (1:1 v/v)
-
1M Potassium bisulfate (KHSO₄) or 1M HCl for acidification
Step-by-Step Procedure
-
Solubilization (Causality): Suspend the unprotected (4-chlorophenyl)glycine in the THF/Water mixture. The amino acid is initially insoluble. Add 1M NaOH dropwise. Rationale: The base deprotonates the carboxylic acid and the ammonium ion, generating the highly water-soluble, nucleophilic free amine.
-
Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath to prevent the exothermic hydrolysis of Boc₂O. Add Boc₂O dropwise as a solution in THF.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validating TLC System: Spot the reaction mixture on a silica TLC plate. Stain with ninhydrin and heat. Validation: The primary amine starting material will appear as a distinct purple spot. A successful reaction yields a ninhydrin-negative product that is strongly UV-active at 254 nm (due to the chlorophenyl ring), providing a definitive binary readout for reaction completion.
-
Workup & Isolation: Concentrate the mixture in vacuo to remove THF. Wash the aqueous layer with diethyl ether to remove unreacted Boc₂O. Acidify the aqueous layer to pH 2-3 using 1M KHSO₄. Rationale: Acidification protonates the carboxylate, driving the N-Boc-(4-chlorophenyl)glycine out of the aqueous phase. Extract the precipitated product into ethyl acetate, dry over Na₂SO₄, and concentrate to yield a white solid.
Downstream Applications in Peptide Synthesis
Once synthesized, N-Boc-(4-chlorophenyl)glycine is primarily utilized as an API intermediate or integrated into Solid-Phase Peptide Synthesis (SPPS). The workflow below illustrates the logical progression from protection to final peptide elongation.
Workflow for the synthesis and application of N-Boc-(4-chlorophenyl)glycine in peptide pipelines.
Analytical Validation
To ensure the scientific integrity of the synthesized batch, the following analytical parameters must be met:
-
Chiral HPLC: Utilize a Chiralcel OD-H or AD-H column (Hexane/Isopropanol mobile phase) to confirm enantiomeric excess (ee > 98%). This is critical, as the alpha-proton of phenylglycines is labile.
-
Mass Spectrometry (ESI-MS): Expected [M-H]⁻ at m/z 284.0 in negative ion mode. The isotopic pattern must reflect the 3:1 ratio characteristic of a single chlorine atom (³⁵Cl / ³⁷Cl).
-
¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic tert-butyl singlet at ~1.35 ppm (9H), the alpha-proton doublet at ~5.1 ppm (1H), and the para-substituted aromatic AB system between 7.3 and 7.5 ppm (4H).
References
-
PubChem. "Compound Summary for CID 7022406: (R)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid." National Center for Biotechnology Information. Available at:[Link]
Sources
Thermodynamic Stability of Boc-4-Chlorophenylglycine: A Technical Guide
This guide details the thermodynamic and kinetic stability profile of Boc-4-chlorophenylglycine (Boc-4-Cl-Phg-OH) . It is structured to address the critical challenges of handling electron-deficient phenylglycine derivatives in drug development and peptide synthesis.[1]
Executive Summary
Boc-4-chlorophenylglycine represents a "difficult sequence" building block not due to aggregation, but due to stereochemical lability . While the tert-butyloxycarbonyl (Boc) protecting group provides standard acid-stability (stable to base, cleaved by TFA), the 4-chlorophenyl moiety significantly alters the electronic landscape of the
-
Thermodynamic Liability: The molecule is thermodynamically driven toward racemization (entropy-favored formation of DL-mix) and thermal decomposition (entropy-driven gas evolution of isobutylene/CO
at C). -
Kinetic Risk: The electron-withdrawing chlorine atom (
) lowers the pK of the -proton, accelerating base-catalyzed racemization by orders of magnitude compared to aliphatic amino acids.
Electronic & Structural Analysis (Expertise & Causality)
To understand the stability profile, one must look beyond the protecting group to the core pharmacophore.
The Inductive Destabilization Effect
Standard amino acids like Alanine have an
In 4-chlorophenylglycine , the chlorine substituent exerts a strong inductive electron-withdrawing effect (-I). According to the Hammett Equation , this impact is quantifiable:
Thermal Decomposition (Boc Lability)
Thermodynamically, the Boc carbamate is metastable. Upon heating, it undergoes an irreversible elimination reaction:
-
Onset Temperature: Typically
for standard Boc-amino acids. -
4-Cl-Phg Specifics: While the Boc group is distal to the phenyl ring, the increased acidity of the N-H bond (inductive effect) can slightly lower the decomposition onset. Storage below
is strictly required to prevent slow, long-term degradation.
Mechanisms of Instability (Visualization)
The primary instability pathway during handling and coupling is Racemization . This occurs via two distinct kinetic pathways: Direct Enolization (base-catalyzed) and Oxazolone Formation (during activation).
Diagram: Racemization Pathways
The following diagram illustrates the competing pathways that lead to loss of optical purity.
Caption: Path A (Direct Enolization) is the dominant risk factor for 4-chlorophenylglycine due to the acidity of the benzylic proton.
Self-Validating Experimental Protocols
Trustworthiness in chemical biology comes from verification. Do not assume stereochemical integrity; prove it.
Protocol: Enantiomeric Purity Analysis via Marfey’s Method
Because 4-Cl-Phg is non-standard, standard chiral columns may require expensive optimization. Marfey’s Reagent (FDAA) provides a robust, self-validating method using standard C18 HPLC.
Reagents:
-
FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[2]
-
Standard: Racemic 4-Cl-Phg (synthesize or purchase as reference).
Workflow:
-
Derivatization: Dissolve 50 µg of Boc-4-Cl-Phg-OH (after Boc removal with TFA) in 100 µL water. Add 200 µL 1% FDAA in acetone and 40 µL 1M NaHCO
. -
Incubation: Heat at
for 1 hour. (FDAA reacts with the amine to form diastereomers).[3] -
Quench: Add 40 µL 1M HCl to stop reaction.
-
Analysis: Inject onto C18 HPLC (Gradient: 10-60% MeCN with 0.1% TFA).
-
Validation: The L-L diastereomer will elute at a different retention time than the D-L diastereomer. Compare sample peaks against the racemic standard.
Protocol: Low-Racemization Coupling
For SPPS or solution-phase coupling, standard HBTU/DIEA protocols often yield 5-15% racemization for Phg derivatives.
Optimized Conditions:
-
Coupling Reagent: COMU or DEPBT .[1] These reagents generate less reactive active esters, minimizing oxazolone formation.
-
Base: TMP (2,4,6-trimethylpyridine) or Collidine . These weak, bulky bases are sufficient to deprotonate the carboxylic acid but sterically hindered from abstracting the sensitive
-proton. -
Additives: Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) is superior to HOBt for suppressing racemization in Phg couplings.
Step-by-Step:
-
Dissolve Boc-4-Cl-Phg-OH (1.0 eq) and Oxyma Pure (1.0 eq) in DMF.
-
Cool to
(Thermodynamic control). -
Add DIC (Diisopropylcarbodiimide, 1.0 eq) and stir for 5 min.
-
Add amine component.[4]
-
Crucial: Do not add base unless absolutely necessary (e.g., if amine is a salt). If base is needed, use TMP.
Stability Data Summary
| Parameter | Value / Condition | Implication for Handling |
| Melting Point | Solid is stable; avoid melt-phase reactions. | |
| Thermal Decomp. | Do not dry in ovens | |
| Racemization | Critical: Avoid pre-activation times > 2 min. | |
| Shelf Life | 12 Months ( | Hydrolysis of Boc is slow; racemization is zero in solid state. |
| Solubility | DCM, DMF, EtOAc (High) | Fully compatible with standard SPPS solvents. |
Stability Testing Workflow (Process Diagram)
Use this logic flow to determine if a batch of Boc-4-Cl-Phg-OH is suitable for use.
Caption: A rigorous "Go/No-Go" decision tree for validating Boc-4-Cl-Phg-OH quality before synthesis.
References
-
BenchChem. Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure (R)-4-Chlorophenylglycine. (2025). Retrieved from
-
Bhushan, R., & Brückner, H. Marfey's reagent for chiral amino acid analysis: A review. Amino Acids (2004).[5] Retrieved from
-
Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (2017).[4][6] Retrieved from
-
Sigma-Aldrich. Product Specification: Boc-Phg-OH. Retrieved from
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Chromatographic separation of enantiomers of non-protein alpha-amino acids after derivatization with Marfey's reagent and its four variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US20040073057A1 - Racemization of optically active 2-substituted phenyl glycine esters - Google Patents [patents.google.com]
- 6. semanticscholar.org [semanticscholar.org]
A Senior Application Scientist's Guide to the Molecular Weight and Formula Analysis of N-Boc-4-chlorophenylglycine (Boc-4-Cl-Phg-OH)
An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive, multi-faceted strategy for the definitive molecular weight and formula analysis of N-Boc-4-chlorophenylglycine (Boc-4-Cl-Phg-OH), a critical non-proteinogenic amino acid utilized in peptide synthesis and pharmaceutical development. Moving beyond a simple listing of procedures, this document elucidates the scientific rationale behind employing a synergistic triad of analytical techniques: High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA). We will explore detailed, field-proven protocols and offer expert insights into data interpretation, establishing a self-validating system for the unambiguous structural confirmation and purity assessment of this compound. This guide is intended for researchers, chemists, and quality control professionals who require robust and reliable characterization of synthetic building blocks.
Chapter 1: Theoretical Foundation & In Silico Analysis
Before any instrument is calibrated, the first step in rigorous analysis is to establish a theoretical benchmark. Understanding the expected values for molecular formula, weight, and elemental composition is paramount, as these figures form the basis against which all experimental data will be validated.
The compound , N-Boc-4-chlorophenylglycine, is a derivative of phenylglycine featuring two key modifications: a chlorine atom at the para-position (position 4) of the phenyl ring and a tert-butyloxycarbonyl (Boc) group protecting the alpha-amino group. This structure dictates its precise atomic makeup.
Caption: The integrated analytical workflow for compound validation.
Chapter 3: Mass Spectrometry for Definitive Molecular Weight
Principle & Rationale: The Power of ESI-HRMS
For a thermally sensitive and non-volatile molecule like a Boc-protected amino acid, Electrospray Ionization (ESI) is the ionization method of choice. It is a "soft" ionization technique that transfers the analyte from a liquid phase to the gas phase as an intact, charged ion with minimal fragmentation. [1][2]When coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap, it allows for the measurement of the ion's mass-to-charge ratio (m/z) with exceptional accuracy (typically < 5 ppm). This precision is critical because it can distinguish between compounds with the same nominal mass but different elemental formulas, providing strong evidence for the proposed formula.
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Dissolve ~1 mg of Boc-4-Cl-Phg-OH in 1 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of 1-10 µg/mL for infusion.
-
Scientist's Insight: The addition of 0.1% formic acid is crucial. It acidifies the mobile phase, promoting the protonation of the analyte to form the positive ion [M+H]⁺, which is readily detected in positive ion mode.
-
-
Instrumentation: Utilize an ESI-HRMS system (e.g., LC-Q-TOF or Orbitrap).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 100 - 150 °C
-
Scan Range: m/z 50 - 500
-
Resolution: Set to >10,000 (FWHM)
-
-
Data Acquisition: Acquire data for 1-2 minutes. Use a known reference standard for internal or external mass calibration to ensure high mass accuracy.
Data Interpretation & Validation
The primary goal is to locate the monoisotopic mass of the protonated molecule, [M+H]⁺.
-
Theoretical [M+H]⁺: 285.0769 (M) + 1.0078 (H⁺) = 286.0847 Da
-
Validation: The experimentally observed m/z value should match this theoretical value with an error of less than 5 ppm.
-
Isotope Pattern: A key confirmatory feature will be the presence of an [M+2+H]⁺ peak at approximately m/z 288.08. Due to the natural abundance of the ³⁷Cl isotope (~32.5% relative to ³⁵Cl), this peak should have an intensity of about one-third of the [M+H]⁺ peak, providing a definitive signature for a monochlorinated compound.
Additionally, some in-source fragmentation may occur, providing further structural clues.
Caption: Common ESI-MS fragmentation pathways for Boc-4-Cl-Phg-OH.
Chapter 4: NMR Spectroscopy for Structural Elucidation
Principle & Rationale: The Molecular Blueprint
While MS confirms what the mass is, NMR spectroscopy confirms what the molecule is. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the structure. [3]By analyzing the chemical shifts, splitting patterns (for ¹H), and number of signals, we can piece together the molecular framework and confirm that the atoms are connected exactly as expected for Boc-4-Cl-Phg-OH. This step is non-negotiable for distinguishing between isomers.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Scientist's Insight: Chloroform-d (CDCl₃) is often a good first choice for solubility. If the carboxylic acid or amide proton signals are of particular interest, DMSO-d₆ is superior as it reduces the rate of proton exchange.
-
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire a standard 1D proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0 ppm.
Data Interpretation & Validation
The experimental spectrum must match the expected signals for the structure.
Table 2: Expected NMR Chemical Shifts (δ) for Boc-4-Cl-Phg-OH in CDCl₃
| Group | ¹H NMR Signal | Expected δ (ppm) | ¹³C NMR Signal | Expected δ (ppm) |
| Boc Group | 9H, singlet | ~1.45 | 3 x C H₃ | ~28.3 |
| C (CH₃)₃ | ~80.5 | |||
| Boc C =O | ~155.2 | |||
| Phenylglycine Core | 1H, doublet (NH-coupled) | ~5.30 | C α | ~58.0 |
| 2H, doublet | ~7.35 | 2 x Ar-C H (ortho to Cl) | ~129.0 | |
| 2H, doublet | ~7.45 | 2 x Ar-C H (ortho to Cα) | ~128.5 | |
| Ar-C -Cl | ~134.5 | |||
| Ar-C -Cα | ~137.0 | |||
| 1H, broad singlet | ~5.5-6.5 | C OOH | ~174.5 | |
| 1H, very broad singlet | >10.0 |
Note: The exact chemical shifts can vary slightly depending on solvent and concentration. The presence of all these distinct signals in the correct integration ratios (for ¹H) and locations provides unambiguous confirmation of the molecular structure. A ¹H NMR spectrum is available for viewing at ChemicalBook for comparison. [4]
Chapter 5: Elemental Analysis for Empirical Formula Verification
Principle & Rationale: Fundamental Proof of Composition
Elemental Analysis (EA) is a combustion-based technique that provides a direct, quantitative measurement of the mass percentage of key elements—primarily carbon, hydrogen, and nitrogen (CHN analysis). [5][6]This method serves as a crucial orthogonal validation of the molecular formula derived from HRMS. While HRMS provides a highly precise mass-to-charge ratio for an individual ion, EA confirms that the bulk material possesses the corresponding elemental composition, adding a layer of confidence in the sample's overall purity and identity. [7]
Experimental Protocol: Combustion Analysis
-
Sample Preparation: Accurately weigh 2-3 mg of the dried, homogeneous sample into a tin or silver capsule.
-
Instrumentation: Utilize a calibrated CHN elemental analyzer.
-
Combustion: The sample is combusted at high temperatures (~900-1000 °C) in an oxygen-rich environment. This process converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
Separation & Detection: The resulting gases are separated by a chromatographic column and quantified using a thermal conductivity detector (TCD).
-
Calculation: The instrument's software calculates the mass percentages of C, H, and N based on the detector response and the initial sample weight.
Data Interpretation & Validation
The experimental results are compared directly against the theoretical values calculated from the molecular formula C₁₃H₁₆ClNO₄.
-
Theoretical %C: 54.65%
-
Theoretical %H: 5.64%
-
Theoretical %N: 4.90%
Validation: A sample is considered pure if the experimental values are within an acceptable deviation, typically ±0.4% , of the theoretical values. [7]For instance, an experimental result of 54.80% for Carbon would be considered a successful validation.
Chapter 6: Data Synthesis and Final Confirmation
The final step is to consolidate all data and ensure complete concordance between the theoretical benchmarks and the results from each of the three analytical techniques.
Table 3: Final Analytical Validation Summary
| Parameter | Theoretical Value | Expected Experimental Outcome | Confirmation Status |
| Molecular Formula | C₁₃H₁₆ClNO₄ | - | |
| Monoisotopic Mass [M+H]⁺ | 286.0847 Da | 286.0847 ± 0.0014 (within 5 ppm) | ☐ Pass / ☐ Fail |
| Chlorine Isotope Pattern | ~3:1 ratio for [M]:[M+2] | Observed | ☐ Pass / ☐ Fail |
| ¹H NMR: Boc Signal | ~1.45 ppm (9H, s) | Observed | ☐ Pass / ☐ Fail |
| ¹H NMR: Aromatic Signals | Two doublets (~7.3-7.5 ppm) | Observed | ☐ Pass / ☐ Fail |
| ¹³C NMR: Carbonyls | ~155 ppm & ~175 ppm | Observed | ☐ Pass / ☐ Fail |
| Elemental Analysis %C | 54.65% | 54.65 ± 0.4% | ☐ Pass / ☐ Fail |
| Elemental Analysis %H | 5.64% | 5.64 ± 0.4% | ☐ Pass / ☐ Fail |
| Elemental Analysis %N | 4.90% | 4.90 ± 0.4% | ☐ Pass / ☐ Fail |
When all checkboxes are marked as "Pass," the identity, molecular formula, and purity of the N-Boc-4-chlorophenylglycine sample are considered unequivocally confirmed. This rigorous, multi-technique approach ensures the highest level of scientific integrity, providing the confidence needed for its application in research and development.
References
-
ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved from [Link]
-
Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]
-
Hofstadler, S. A., & Sannes-Lowery, K. A. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 461-469. Retrieved from [Link]
-
Wolf, C., et al. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. CORE. Retrieved from [Link]
-
Moser, A. (2026, January 27). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. N-Boc-(4'-Chlorophenyl)glycine(53994-85-7) 1H NMR spectrum [chemicalbook.com]
- 5. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 6. Elemental analysis: operation & applications - Elementar [elementar.com]
- 7. Elemental analysis - Wikipedia [en.wikipedia.org]
Difference between N-Boc-(4-chlorophenyl)glycine and phenylalanine derivatives
Executive Summary
This guide provides a technical analysis comparing N-Boc-(4-chlorophenyl)glycine (an unnatural, arylglycine derivative) with standard Phenylalanine (Phe) derivatives. While both share a phenyl core, they are distinct molecular entities with divergent behaviors in synthesis and pharmacology.[1][2][]
-
Phenylalanine is a "safe," flexible scaffold with a methylene spacer (
-carbon) that insulates the -center from electronic effects. -
N-Boc-(4-chlorophenyl)glycine is a "high-risk/high-reward" building block. It offers rigid conformational control and proteolytic resistance but presents a severe risk of racemization during synthesis due to the high acidity of its benzylic
-proton, exacerbated by the electron-withdrawing 4-chloro substituent.
Part 1: Structural & Electronic Anatomy
The fundamental difference lies in the side-chain topology. Phenylalanine possesses a
Structural Comparison
The absence of the methylene spacer in the phenylglycine derivative has two critical consequences:
-
Steric Constraint: The side chain has significantly reduced rotational freedom (
angle), locking the peptide backbone into specific regions of the Ramachandran plot. -
Electronic Communication: The
-carbon is benzylic . Electronic effects from the aromatic ring (e.g., the 4-Cl substituent) are directly transmitted to the chiral center.
Figure 1: Structural topology. Note the insulating spacer in Phe versus the direct benzylic attachment in (4-Cl)Phg.
Electronic Effects & Acidity
The 4-chloro substituent is an Electron Withdrawing Group (EWG) acting primarily through the inductive effect (
-
In Phe: The
spacer blocks this inductive pull. The -proton pKa remains standard (~29 in DMSO). -
In (4-Cl)Phg: The
effect is transmitted directly to the -carbon. This stabilizes the carbanion intermediate formed upon deprotonation. Consequently, the -proton of (4-Cl)Phg is significantly more acidic than that of Phe or even unsubstituted Phenylglycine.
Part 2: The Core Conflict – Racemization
The primary challenge in working with N-Boc-(4-chlorophenyl)glycine is base-catalyzed racemization during peptide coupling.[4] This is not a side reaction; it is a dominant failure mode if standard protocols are used.
Mechanism of Failure (Oxazolone Pathway)
During activation (e.g., with carbodiimides or uronium salts), the carbonyl oxygen can attack the activated ester, forming an oxazolone (azlactone) intermediate.
-
Base Abstraction: The base (e.g., DIPEA) removes the acidic
-proton. -
Aromatization: In (4-Cl)Phg, the resulting enolate is stabilized by resonance with the 4-chlorophenyl ring. This makes the deprotonation rapid and often irreversible regarding stereochemistry.
-
Result: The re-protonation occurs non-stereoselectively, yielding a racemic product (DL-mix).
Figure 2: The oxazolone racemization pathway. The 4-Cl-phenyl group accelerates Step 3 significantly compared to Phenylalanine.
Part 3: Experimental Protocols
To couple N-Boc-(4-chlorophenyl)glycine successfully, you must deviate from standard "Phe-type" protocols. The goal is to minimize base strength and activation time.
Comparative Conditions Table
| Parameter | Standard (Phenylalanine) | Optimized (N-Boc-(4-Cl)Phg) | Reason for Change |
| Coupling Reagent | HBTU, HATU, or DIC/HOBt | DIC/HOAt or HATU/HOAt | HOAt suppresses racemization better than HOBt. |
| Base | DIPEA (Diisopropylethylamine) | TMP (2,4,6-Trimethylpyridine) or NMM | DIPEA (pKa ~10.[4]5) is too strong; TMP (pKa ~7.4) minimizes |
| Solvent | DMF or NMP | DCM/DMF (1:1) or pure DCM | Lower polarity solvents can stabilize the active ester and slow racemization. |
| Temperature | Room Temperature | 0°C to 4°C | Kinetic control to favor coupling over proton abstraction. |
| Pre-activation | 2–5 minutes | 0 minutes (In-situ) | Minimizes the lifetime of the activated species before amine attack. |
Protocol: Low-Racemization Coupling of N-Boc-(4-Cl)Phg
Target Audience: Synthetic Chemists performing Solid Phase Peptide Synthesis (SPPS).
Materials:
-
N-Boc-(4-chlorophenyl)glycine (1.0 equiv)
-
Coupling Reagent: HATU (0.95 equiv) or DIC (1.0 equiv) with HOAt (1.0 equiv).
-
Base: 2,4,6-Trimethylpyridine (TMP) (Collidine) (2.0 equiv).
-
Solvent: Anhydrous DMF/DCM (1:1).
Workflow:
-
Resin Preparation: Ensure the resin-bound amine is free-based and washed with DCM.
-
Chilling: Cool the resin slurry to 0°C.
-
Activation (In-Situ):
-
Dissolve N-Boc-(4-Cl)Phg and HOAt in the solvent.
-
Add this solution immediately to the resin.[4]
-
Add DIC (or HATU) followed immediately by TMP (Collidine). Do not pre-mix the base and amino acid in the absence of the resin.
-
-
Coupling: Agitate at 0°C for 30 minutes, then allow to warm to RT for 30–60 minutes.
-
Monitoring: Check for completion (Kaiser test). If recoupling is needed, use fresh reagents and keep cold. Do not extend reaction time unnecessarily.
Figure 3: Optimized workflow for coupling racemization-prone arylglycines.
Part 4: Applications in Drug Design
Why accept the synthetic risk? Because (4-Cl)Phg offers unique pharmacological properties that Phenylalanine cannot match.
Conformational Restriction
-
Phenylalanine: The
and torsion angles are relatively flexible. This results in a high entropic penalty upon binding to a receptor. -
4-Cl-Phg: The direct attachment of the ring restricts the
and backbone angles. This pre-organizes the peptide into a "bioactive conformation" (often -turn or extended sheet), potentially increasing potency by reducing the entropic cost of binding.
Metabolic Stability
Standard Phe residues are primary targets for Chymotrypsin and other digestive proteases.
-
Proteolytic Resistance: The unnatural steric bulk and the altered electronic profile of 4-Cl-Phg make the adjacent peptide bond a poor substrate for endogenous proteases, significantly extending the plasma half-life of the drug candidate.
Electronic Targeting
The Chlorine atom provides a specific "halogen bond" donor site and fills hydrophobic pockets more completely than a hydrogen atom. The electron-deficient ring can also engage in specific
References
-
Liang, C., et al. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Tetrahedron Letters, 58(23), 2325-2329. Link
- Key Finding: Establishes TMP (Collidine)
- Beisswenger, M., & Sewald, N. (2005). "Synthesis of 4-chlorophenylglycine derivatives." Amino Acids, 29, 263-270. Key Finding: Discusses the synthesis and enzymatic resolution of 4-chlorophenylglycine.
-
El Sawy, M. A., et al. (2012). "Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions." Journal of Peptide Science, 18, 1-6. Link
- Key Finding: Confirms that base-catalyzed coupling is the critical step for racemiz
-
Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195. Link
- constants)
-
Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. Link
- Key Finding: Reference for pKa values of benzylic protons and the effect of EWGs.
Sources
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
The Strategic Role of N-Boc-(4-chlorophenyl)glycine in Medicinal Chemistry and Drug Discovery
Executive Summary
In modern medicinal chemistry, the transition from flexible linear peptides to rigid, metabolically stable peptidomimetics is a cornerstone of drug discovery. N-Boc-(4-chlorophenyl)glycine serves as a critical, non-proteinogenic chiral building block in this paradigm. By combining the conformational rigidity of a phenylglycine core with the metabolic shielding of a para-chloro substitution and the orthogonal versatility of a tert-butyloxycarbonyl (Boc) protecting group, this molecule enables the synthesis of highly specific Central Nervous System (CNS) therapeutics, glutamate receptor modulators, and advanced enzyme inhibitors[1].
As a Senior Application Scientist, this guide deconstructs the physicochemical properties, mechanistic causality, and self-validating experimental protocols associated with N-Boc-(4-chlorophenyl)glycine to empower researchers in rational drug design.
Mechanistic Causality in Drug Design
The utility of N-Boc-(4-chlorophenyl)glycine is not accidental; every structural moiety serves a distinct, causal purpose in optimizing pharmacodynamics and pharmacokinetics.
Conformational Locking via the Phenylglycine Core
Proteinogenic amino acids like phenylalanine possess a highly flexible side chain due to their
Metabolic Shielding and Halogen Bonding via 4-Chloro Substitution
The introduction of a chlorine atom at the para position of the phenyl ring is a deliberate design choice addressing two major drug development hurdles:
-
Metabolic Stability: The para position of an aromatic ring is a primary site for oxidative metabolism by hepatic Cytochrome P450 enzymes. Halogenation effectively blocks this metabolic liability, extending the pharmacokinetic half-life of the resulting drug[1].
-
Halogen Bonding (The
-Hole Effect): The electronegative chlorine atom creates a localized region of positive electrostatic potential at its distal pole (the "sigma hole"). This allows the molecule to act as a halogen bond donor, establishing highly directional interactions with Lewis bases (e.g., carbonyl oxygens) within the target protein's binding pocket—an interaction paradigm that traditional hydrogen bonding cannot achieve.
Orthogonal Versatility of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group provides an acid-labile temporary masking of the N-terminal amine. This is critical for orthogonal protection strategies during Solid-Phase Peptide Synthesis (SPPS) or solution-phase amidation. Because Boc is cleaved by trifluoroacetic acid (TFA) to yield volatile byproducts (isobutylene and CO₂), it prevents the accumulation of side products, simplifying purification and driving the deprotection reaction to absolute completion.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as closed-loop, self-validating systems where the success of each step is analytically confirmed before proceeding.
Large-Scale Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (R)-4-chlorophenylglycine relies on an initial Strecker synthesis followed by highly selective enzymatic resolution[3].
Step-by-Step Methodology:
-
Condensation: Dissolve 4-chlorobenzaldehyde, ammonium bicarbonate, and sodium cyanide in a methanol/water mixture. Stir at 50–60 °C to form the intermediate hydantoin[4].
-
Validation Check: Monitor via HPLC. The complete disappearance of the 4-chlorobenzaldehyde peak validates the progression to step 2.
-
-
Hydrolysis: Add 45% NaOH solution and reflux to hydrolyze the hydantoin into racemic 4-chlorophenylglycine[3].
-
Enzymatic Resolution: Subject the N-acyl derivative of the racemic mixture to hydrolysis using immobilized Penicillin G Acylase. The enzyme selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-N-acyl-4-chlorophenylglycine intact[4].
-
Validation Check: Perform Chiral HPLC. An enantiomeric excess (ee) of >99% validates the resolution step.
-
-
Boc Protection: React the isolated (R)-enantiomer with Di-tert-butyl dicarbonate (Boc₂O) in an alkaline medium to yield the final product.
Workflow of Strecker synthesis, resolution, and Boc-protection of 4-chlorophenylglycine.
Solid-Phase Peptide Synthesis (SPPS) Incorporation
Incorporating Boc-Phg(4-Cl)-OH into a growing peptide chain requires strict adherence to coupling protocols to overcome the steric hindrance of the phenylglycine core.
Step-by-Step Methodology:
-
Resin Swelling: Swell 1.0 g of MBHA resin in Dichloromethane (DCM) for 30 minutes.
-
Deprotection: Treat the resin with 50% TFA in DCM for 20 minutes to remove existing Boc groups.
-
Validation Check: Perform a Kaiser test. A positive result (deep blue resin) confirms the exposure of free primary amines.
-
-
Coupling: Dissolve 3.0 eq of Boc-Phg(4-Cl)-OH, 3.0 eq of HBTU, and 6.0 eq of DIPEA in Dimethylformamide (DMF). Add to the resin and agitate for 2 hours.
-
Validation Check (Critical): Perform a secondary Kaiser test. A negative result (yellow/colorless resin) validates that the sterically hindered coupling is 100% complete. If positive, a re-coupling step is mandatory.
-
-
Cleavage: Treat the final synthesized peptide with anhydrous HF containing scavengers (e.g., anisole) at 0 °C for 1 hour to cleave the peptide from the resin.
Solid-Phase Peptide Synthesis cycle utilizing Boc-protected 4-chlorophenylglycine.
Quantitative Data Summaries
To facilitate rapid experimental design, the physicochemical properties and stock solution preparation parameters for 4-chlorophenylglycine derivatives are summarized below.
Table 1: Core Physicochemical Properties of (R)-4-Chlorophenylglycine [4]
| Property | Value | Analytical Significance |
| Molecular Formula | C₈H₈ClNO₂ | Defines exact mass for LC-MS validation. |
| Molecular Weight | 185.61 g/mol | Required for stoichiometric calculations. |
| Appearance | White to off-white powder | Visual indicator of crude purity. |
| Melting Point | 145–150 °C | Used for rapid purity assessment. |
| pKa (Predicted) | 1.81 ± 0.10 | Dictates ionization state in physiological buffers. |
| Solubility | Soluble in H₂O/alcohols; insoluble in non-polar solvents | Guides solvent selection for extraction and SPPS. |
Table 2: Stock Solution Preparation for H-Phg(4-Cl)-OH (in vitro assays) [5] Note: Proper solvent selection prevents compound precipitation, avoiding false-negative assay results.
| Target Concentration | Solvent System | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 mM | H₂O / DMSO | 5.3876 mL | 26.9382 mL | 53.8764 mL |
| 5 mM | H₂O / DMSO | 1.0775 mL | 5.3876 mL | 10.7753 mL |
| 10 mM | Pure DMSO | 0.5388 mL | 2.6938 mL | 5.3876 mL |
References
4.[2] Title: Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products Source: monash.edu URL: [Link]
Sources
Technical Whitepaper: Stability Profiling and Lifecycle Management of N-Boc-(4-chlorophenyl)glycine
Executive Summary
N-Boc-(4-chlorophenyl)glycine (CAS: 209525-73-5) is a critical non-proteinogenic amino acid intermediate used frequently in the synthesis of peptide-based pharmaceuticals and chiral catalysts. Unlike standard aliphatic amino acids, this compound possesses a benzylic
This guide defines the optimal storage conditions required to maintain enantiomeric excess (
Physicochemical Profile & Inherent Vulnerabilities[1][2][3]
To implement effective storage protocols, one must understand the molecular drivers of degradation. N-Boc-(4-chlorophenyl)glycine contains three distinct zones of instability:
| Functional Zone | Structural Feature | Stability Risk | Mechanism |
| Protecting Group | tert-Butyloxycarbonyl (Boc) | Acid Sensitivity | Cleavage yields isobutylene and CO₂ upon exposure to trace acids or moisture. |
| Benzylic C-H Bond | Racemization | The 4-Cl-phenyl group stabilizes the enolate intermediate, facilitating proton abstraction even by weak bases. | |
| Backbone | Carboxylic Acid | Dimerization | Potential for diketopiperazine formation (rare in free acid, higher in esters) or anhydride formation. |
The "Chlorophenyl Effect" on Stability
The presence of the chlorine atom at the para position exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the benzylic carbon, significantly increasing the acidity of the
-
Result: The energy barrier for enolization is lowered.
-
Implication: This compound racemizes faster than standard amino acids. Strict pH control and moisture exclusion are not optional; they are critical.
Degradation Mechanisms
Understanding the specific pathways of degradation allows for targeted preventative measures.
Pathway A: Base-Catalyzed Racemization
This is the primary failure mode for N-Boc-(4-chlorophenyl)glycine. Moisture from the air can facilitate proton exchange, or trace basic impurities from glass (sodium silicates) can catalyze the reaction.
Pathway B: Acid-Catalyzed Boc Removal
Exposure to atmospheric moisture can generate trace carbonic acid or interact with residual acid from synthesis, leading to the autocatalytic removal of the Boc group.
Visualization of Degradation Logic
Figure 1: Mechanistic pathways leading to loss of chiral integrity (Red path) and chemical purity (Green path).
Optimal Storage Protocol
Based on the instability profile, the following protocol is mandatory for maintaining shelf-life >12 months.
Primary Storage Conditions
-
Temperature: -20°C ± 5°C .
-
Why: Kinetic suppression of the racemization equilibrium. At Room Temperature (RT), racemization can occur over weeks/months depending on humidity.
-
-
Atmosphere: Argon or Nitrogen blanket .
-
Why: Displaces oxygen and, more importantly, atmospheric moisture.
-
-
Container: Amber glass vial with Teflon-lined cap , sealed with Parafilm.
-
Why: Amber glass protects against photodegradation (though low risk for this compound). Teflon liners prevent leaching of plasticizers or basic impurities from standard caps.
-
Handling Procedure (The "Warm-Up" Rule)
The most common cause of degradation is condensation .
-
Remove the vial from the freezer.
-
Wait 30–45 minutes for the vial to reach room temperature before opening.
-
If opening in a humid environment, use a glovebox or dry bag.
-
Re-purge the headspace with inert gas before resealing.
Shelf-Life Analysis
The shelf-life is heavily dependent on the strictness of the storage conditions.
| Storage Condition | Estimated Shelf-Life | Primary Risk Factor |
| -20°C, Inert Gas, Desiccated | 3–4 Years | Minimal. Slow thermal decomposition. |
| 2–8°C, Tightly Sealed | 12–18 Months | Slow racemization; moisture ingress. |
| 20–25°C (Room Temp), Sealed | 3–6 Months | Accelerated racemization; caking. |
| 20–25°C, Open/Poor Seal | < 1 Month | Hydrolysis (sticky solid), loss of ee. |
Quality Control & Re-Validation
Before using N-Boc-(4-chlorophenyl)glycine in high-value synthesis (e.g., GMP manufacturing), a "Fit-for-Purpose" test is required.
Analytical Methods
-
Chemical Purity: HPLC (C18 column, Acetonitrile/Water + 0.1% TFA gradient). Look for the removal of the Boc group (early eluting peak).
-
Enantiomeric Purity (Critical): Chiral HPLC is mandatory.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane/IPA (90:10) is typical for Boc-protected amino acids.
-
Target:
ee.
-
Re-Testing Decision Tree
Figure 2: Quality assurance workflow for validating stored material.
Safety & Regulatory (SDS Summary)
While stable under recommended conditions, standard safety protocols apply.
-
Signal Word: Warning.
-
Hazard Statements:
-
Spill Management: Sweep up dry to avoid generating dust. Do not use water initially, as this creates a sticky, difficult-to-clean residue.
References
-
BenchChem. (2025).[2] Stability and Storage of N-Boc-Aminomethanol: A Technical Guide. Retrieved from
-
Cayman Chemical. (2022).[3] Product Information: GSK4112 (Related Phenylglycine Derivative Storage). Retrieved from
-
Royal Society of Chemistry. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Retrieved from
-
BOC Sciences. (2025). Amino Acid Boc Protection and Stability Guidelines. Retrieved from
-
Fisher Scientific. (2010). Safety Data Sheet: N-Boc-glycine derivatives. Retrieved from
Sources
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using N-Boc-(4-chlorophenyl)glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of N-Boc-(4-chlorophenyl)glycine in Peptide Synthesis
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery. These modifications can impart desirable properties such as enhanced proteolytic stability, constrained conformations leading to improved receptor affinity and selectivity, and altered pharmacokinetic profiles. N-Boc-(4-chlorophenyl)glycine, a sterically hindered and electron-deficient aryl-glycine derivative, is a particularly interesting building block. The presence of the chloro-substituent on the phenyl ring can introduce specific electronic interactions and influence the overall conformation of the peptide.
However, the successful incorporation of N-Boc-(4-chlorophenyl)glycine into a growing peptide chain via solid-phase peptide synthesis (SPPS) presents unique challenges. Its bulky nature can impede coupling efficiency, and the electronic properties of the aryl group can increase the propensity for side reactions, most notably racemization at the α-carbon. This application note provides a comprehensive guide to the protocols and critical considerations for the efficient and stereochemically controlled synthesis of peptides containing N-Boc-(4-chlorophenyl)glycine using Boc-based SPPS.
Core Principles of Boc-Based Solid-Phase Peptide Synthesis (SPPS)
Boc-SPPS is a well-established methodology that relies on the use of the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of the amino acids.[1][2] The synthesis is carried out on a solid support (resin) and involves a cyclical process of deprotection, washing, and coupling.[1]
The fundamental steps of the Boc-SPPS cycle are as follows:
-
Resin Preparation and First Amino Acid Attachment: The synthesis begins with a suitable resin, typically a chloromethylated polystyrene resin (Merrifield resin) or a more acid-stable variant like PAM resin for the synthesis of peptide acids.[3] The C-terminal amino acid is anchored to the resin.
-
Deprotection: The Nα-Boc protecting group is removed using a moderately strong acid, most commonly trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][4]
-
Neutralization: Following deprotection, the newly formed N-terminal ammonium salt is neutralized to the free amine using a hindered organic base, such as N,N-diisopropylethylamine (DIPEA).[1]
-
Coupling: The next N-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.
-
Washing: The resin is thoroughly washed after each deprotection, neutralization, and coupling step to remove excess reagents and by-products.
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of any side-chain protecting groups.
Experimental Workflow for SPPS with N-Boc-(4-chlorophenyl)glycine
The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide containing N-Boc-(4-chlorophenyl)glycine.
Caption: General workflow for Boc-based solid-phase peptide synthesis of a peptide containing N-Boc-(4-chlorophenyl)glycine.
Detailed Protocols and Methodologies
PART 1: Resin Selection and Preparation
The choice of resin is critical and depends on the desired C-terminal functionality of the final peptide (acid or amide).
-
For Peptide Acids: Phenylacetamidomethyl (PAM) resin is recommended over the traditional Merrifield resin due to its enhanced stability to the repetitive TFA treatments during Boc deprotection, which minimizes premature peptide cleavage.[3]
-
For Peptide Amides: Benzhydrylamine (BHA) or the more acid-stable 4-methylbenzhydrylamine (MBHA) resins are the supports of choice.[3]
Protocol 1: Resin Swelling
-
Place the desired amount of resin in a suitable reaction vessel.
-
Add dichloromethane (DCM) (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the solvent by filtration.
-
Wash the resin with N,N-dimethylformamide (DMF) (3 x 10-15 mL per gram of resin).
PART 2: The Boc-SPPS Cycle for N-Boc-(4-chlorophenyl)glycine Incorporation
Protocol 2: Nα-Boc Deprotection
-
To the swollen resin, add a solution of 50% TFA in DCM (v/v) (10 mL per gram of resin).
-
Agitate the mixture for 1-2 minutes and drain the solution.
-
Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[4]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and DMF (3x).
Protocol 3: Neutralization
-
Add a solution of 10% DIPEA in DMF (v/v) (10 mL per gram of resin) to the deprotected resin.
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DMF (5x) to remove excess base.
Protocol 4: Coupling of N-Boc-(4-chlorophenyl)glycine
The coupling of the sterically hindered and racemization-prone N-Boc-(4-chlorophenyl)glycine is the most critical step. The electron-withdrawing nature of the chloro-substituent increases the acidity of the α-proton, making the amino acid more susceptible to base-catalyzed epimerization.[5] Therefore, the choice of coupling reagent and base is paramount to ensure high coupling efficiency and maintain stereochemical integrity.
Recommended Coupling Reagents:
Standard carbodiimide reagents like DCC or DIC are often insufficient for coupling sterically hindered amino acids. More potent activating agents are required.
-
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This phosphonium-based reagent is highly recommended as it has been shown to mediate amide bond formation with remarkable resistance to racemization, even for challenging amino acids like phenylglycine.[6][7][8]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): These aminium-based reagents are also highly efficient for coupling hindered amino acids.[9] However, the choice of base is critical to minimize racemization.
Table 1: Recommended Coupling Conditions for N-Boc-(4-chlorophenyl)glycine
| Coupling Reagent | Equivalents (vs. Resin Loading) | Base | Equivalents (vs. Resin Loading) | Solvent | Reaction Time | Notes |
| DEPBT | 1.5 - 2.0 | DIPEA | 3.0 - 4.0 | DMF or DCM/DMF | 1 - 2 hours | Preferred method to minimize racemization. [1][6] |
| HATU/HBTU | 2.0 | DIPEA | 4.0 | DMF | 30 - 60 min | Efficient coupling, but careful monitoring for racemization is advised.[1] |
Detailed Coupling Protocol (using DEPBT):
-
In a separate vessel, dissolve N-Boc-(4-chlorophenyl)glycine (1.5 - 2.0 equivalents relative to resin loading) in DMF.
-
Add the amino acid solution to the neutralized resin.
-
Add DEPBT (1.5 - 2.0 equivalents) to the resin suspension.
-
Add DIPEA (3.0 - 4.0 equivalents).
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
If the coupling is incomplete (blue beads), a second coupling with fresh reagents may be necessary.
-
Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
PART 3: Final Cleavage and Deprotection
The final step involves cleaving the peptide from the solid support and removing any side-chain protecting groups. For Boc-SPPS, this is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4]
Cleavage Cocktail Selection:
The cleavage cocktail must contain scavengers to trap the reactive carbocations generated during the deprotection of side-chain protecting groups, thus preventing side reactions.[10]
Table 2: Recommended Cleavage Cocktails
| Reagent Cocktail | Composition (v/v/w) | Application |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | A robust, general-purpose cocktail for peptides containing sensitive residues like Trp, Met, Cys, and Tyr.[11][12] |
| Reagent B | TFA / Phenol / Water / TIPS (88 : 5 : 5 : 2) | A lower-odor alternative suitable for many peptides, but may not be as effective at preventing oxidation of Met residues.[10][11] |
Given that the peptide may contain other sensitive amino acids, Reagent K is a safe and effective choice.
Protocol 5: Peptide Cleavage and Precipitation
CAUTION: Strong acids like TFA are highly corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the final N-Boc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
Prepare the chosen cleavage cocktail (e.g., Reagent K) fresh.
-
Add the cleavage cocktail to the dry peptide-resin (10-20 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether with stirring.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers.
-
Dry the crude peptide under vacuum.
Troubleshooting and Quality Control
Table 3: Troubleshooting Common Issues in SPPS of Peptides with N-Boc-(4-chlorophenyl)glycine
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Ninhydrin Test) | Steric hindrance of N-Boc-(4-chlorophenyl)glycine. Peptide aggregation on the resin. | Perform a second coupling with fresh reagents. Increase coupling time. Switch to a more potent coupling reagent like DEPBT. Use a solvent with better solvating properties like NMP or a DCM/DMF mixture. |
| Racemization of the (4-chlorophenyl)glycine residue | Use of a strong base or inappropriate coupling reagent. | Use DEPBT as the coupling reagent.[6][7] If using HATU/HBTU, consider a weaker, more sterically hindered base. |
| Low Cleavage Yield | Incomplete cleavage from the resin. | Extend the cleavage time. Ensure the peptide-resin is completely dry before adding the cleavage cocktail. |
| Presence of Deletion Peptides in Final Product | Incomplete deprotection or coupling at a previous cycle. | Optimize deprotection and coupling times. Perform a capping step with acetic anhydride after each coupling to block any unreacted amines. |
Quality Control:
The purity and identity of the final peptide should be confirmed by:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude and purified peptide.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide.
-
Amino Acid Analysis: To verify the amino acid composition of the peptide.
-
Chiral HPLC or Chiral Amino Acid Analysis: To determine the extent of racemization of the (4-chlorophenyl)glycine residue.
Mechanism of Racemization and the Role of Optimized Coupling
The increased acidity of the α-proton in phenylglycine derivatives, exacerbated by the electron-withdrawing chloro group, makes it susceptible to abstraction by base. This leads to the formation of a planar enolate intermediate, which can be reprotonated from either face, resulting in a mixture of L- and D-isomers.
Caption: Simplified mechanism of base-catalyzed racemization of activated (4-chlorophenyl)glycine.
The use of coupling reagents like DEPBT is thought to proceed through a mechanism that is less prone to base-catalyzed side reactions, thereby preserving the stereochemical integrity of the sensitive amino acid.[8]
Conclusion
The successful solid-phase synthesis of peptides containing the sterically and electronically challenging N-Boc-(4-chlorophenyl)glycine is achievable with careful optimization of the coupling and cleavage steps. By employing potent, low-racemization coupling reagents such as DEPBT and selecting an appropriate cleavage cocktail with effective scavengers, researchers can confidently incorporate this valuable non-natural amino acid into their peptide sequences. Rigorous in-process monitoring and final analytical characterization are essential to ensure the synthesis of a high-purity peptide with the desired stereochemistry.
References
- AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
- Peptides International. (n.d.). Cleavage Cocktails; Reagent B.
- Li, H., & Ye, Y. (2005).
- Coin, I., et al. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. Journal of Peptide Science, 18(3), 159-165.
- Giraud, M., et al. (1993). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 61-70). Humana Press.
- BenchChem. (2025). A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis.
- Fields, G. B. (1997). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. In Methods in Enzymology (Vol. 289, pp. 104-123). Academic Press.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 443-463.
- Abdel-Aal, A. M., & El-Faham, A. (2014).
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- AAPPTEC. (n.d.). Coupling Reagents.
- Sunresin Life Sciences. (n.d.). Peptide Synthesis by Boc Strategy.
- Ye, Y. H., Li, H., & Jiang, X. (2004).
- Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Paradís-Bas, M., et al. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances, 4(68), 36031-36046.
- El-Faham, A., & Albericio, F. (2011). Recent development in peptide coupling reagents. Journal of the Saudi Chemical Society, 15(2), 97-113.
- Subirós-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Materials (pp. 3-32). Springer, Berlin, Heidelberg.
- Schoppet, M., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1161-1180.
- BenchChem. (2025). Optimizing Reaction Conditions for 4-Chloro-l-proline Incorporation.
- Tantry, S. J., et al. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Tetrahedron Letters, 58(12), 1153-1156.
- Carpino, L. A., et al. (1993). (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid chlorides. Synthesis, characterization, and application to the rapid synthesis of short peptide segments. The Journal of Organic Chemistry, 58(25), 6641-6649.
- Süssmuth, R. D., & Müller, M. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1161-1180.
Sources
- 1. peptide.com [peptide.com]
- 2. Peptide Synthesis by Boc Strategy [sunresinlifesciences.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. chempep.com [chempep.com]
- 5. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 6. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Optimal Solution-Phase Coupling Conditions for N-Boc-(4-chlorophenyl)glycine
Target Audience: Synthetic Chemists, Peptide Scientists, and Drug Development Professionals Focus: Suppressing Epimerization in Arylglycine Derivatives During Solution-Phase Peptide Synthesis
Introduction: The Arylglycine Challenge
Phenylglycine (Phg) and its derivatives are critical building blocks in medicinal chemistry, frequently found in antimicrobial peptides (e.g., streptogramins, vancomycin) and viral protease inhibitors [1]. However, incorporating arylglycines like N-Boc-(4-chlorophenyl)glycine into peptide chains presents a formidable synthetic challenge: a severe propensity for racemization (epimerization) during the activation and coupling steps [2].
The challenge is exacerbated in the 4-chloro derivative. The inductive electron-withdrawing effect of the para-chlorine atom further stabilizes the negative charge on the
Mechanistic Causality of Racemization
Racemization of N-Boc-(4-chlorophenyl)glycine occurs primarily through two base-catalyzed pathways once the carboxylic acid is activated [2]:
-
Direct
-Proton Abstraction: Strong bases abstract the acidic -proton, forming a planar enolate intermediate. -
Oxazolone Formation: The activated ester undergoes intramolecular cyclization to form an oxazolone (azlactone), which is highly susceptible to base-catalyzed enolization.
Mechanistic pathways of base-catalyzed racemization in phenylglycine derivatives.
Rational Optimization of Coupling Conditions
To establish a self-validating, epimerization-free protocol, every reagent must be selected based on its mechanistic impact on the transition state.
A. Base Selection: The Critical Variable
The use of standard tertiary amines like N,N-diisopropylethylamine (DIPEA, pKa ~10.5) or triethylamine (TEA) is the primary cause of racemization in arylglycines [1].
-
The Solution: Replace DIPEA with 2,4,6-trimethylpyridine (TMP, collidine) or N-methylmorpholine (NMM) . TMP has a significantly lower pKa (~7.4) and provides enhanced steric shielding, neutralizing the incoming amine salt without being basic enough to abstract the
-proton of the activated arylglycine [1].
B. Coupling Reagents: Speed vs. Stability
Uronium salts like HATU promote rapid coupling but heavily favor oxazolone formation if the base is not strictly controlled.
-
The Solution: The combination of DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure (Ethyl cyanohydroxyiminoacetate) is vastly superior for arylglycines. Oxyma acts as a highly effective nucleophile, rapidly converting the transient O-acylisourea into a stable active ester, suppressing oxazolone formation [2]. Alternatively, DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) can be used, as it mediates coupling without requiring a strong base[1].
C. Solvent and Temperature Effects
Polar aprotic solvents like DMF stabilize the polar transition states of oxazolone formation and enolization.
-
The Solution: Using Dichloromethane (DCM) or a DCM/THF mixture minimizes solvent-induced stabilization of the enolate. Furthermore, pre-activation and coupling must be initiated at 0 °C to kinetically disfavor the racemization pathways.
Summary of Condition Efficacy
| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) | Enantiomeric Excess (ee %) |
| HATU | None | DIPEA (2.0 eq) | DMF | >90% | < 50% (Severe Racemization) |
| EDC·HCl | HOBt | NMM (2.0 eq) | DCM | 75 - 85% | 80 - 90% |
| DIC | OxymaPure | TMP (2.0 eq) | DCM | 85 - 95% | > 98% (Optimal) |
| DEPBT | None | TMP (2.0 eq) | THF/DCM | 80 - 90% | > 98% (Optimal) |
Standard Operating Protocol: Solution-Phase Coupling
The following protocol utilizes the DIC/Oxyma/TMP system, designed as a self-validating workflow to ensure maximum stereochemical fidelity.
Optimized solution-phase coupling workflow for N-Boc-(4-chlorophenyl)glycine.
Materials Required
-
N-Boc-(4-chlorophenyl)glycine (1.0 equiv)
-
Amine component (free base or HCl salt) (1.05 equiv)
-
DIC (1.1 equiv)
-
OxymaPure (1.1 equiv)
-
TMP (Collidine) (2.0 equiv; use 3.0 equiv if the amine is an HCl salt)
-
Anhydrous DCM
Step-by-Step Methodology
Step 1: Pre-Activation (Strictly at 0 °C)
-
Dissolve N-Boc-(4-chlorophenyl)glycine (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DCM (approx. 0.1 M concentration) under an inert atmosphere (N₂ or Argon).
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Add DIC (1.1 eq) dropwise over 5 minutes. Stir the mixture at 0 °C for 10 minutes to allow the formation of the Oxyma active ester. Causality note: Keeping this step at 0 °C prevents premature oxazolone formation before the amine is introduced.
Step 2: Amine Addition 4. In a separate vial, dissolve the amine component (1.05 eq) in a minimum amount of anhydrous DCM. If the amine is a hydrochloride salt, add TMP (1.0 eq) to this vial to liberate the free base. 5. Add the amine solution dropwise to the activated ester mixture at 0 °C. 6. Add the remaining TMP (2.0 eq) dropwise. 7. Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature (20-25 °C) and stir for an additional 2-4 hours.
Step 3: Reaction Monitoring & Quenching 8. Monitor the reaction via LC-MS or TLC. Once the N-Boc-(4-chlorophenyl)glycine is consumed, quench the reaction by adding a few drops of water.
Step 4: Mild Aqueous Work-up
Crucial: Do not use strong bases (like 1M NaOH) during work-up, as the coupled product can still undergo epimerization at the
- 5% aqueous Citric Acid (2 × 20 mL) — Removes TMP and unreacted amine.
- Saturated aqueous NaHCO₃ (2 × 20 mL) — Removes unreacted acid and Oxyma.
- Brine (1 × 20 mL).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Self-Validation (Chiral Analysis) 12. Mandatory Check: Before proceeding to Boc-deprotection, analyze the crude product via Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) to quantify the enantiomeric excess (ee). A successful run using this protocol should yield an ee of >98%.
Troubleshooting & Alternative Strategies
If Chiral HPLC reveals an ee < 95%, the system has failed to outpace the rate of racemization.
-
Sterically Hindered Amines: If the incoming amine is highly sterically hindered (e.g., an N-methylated amino acid or a secondary amine), the nucleophilic attack is slowed down, giving the oxazolone pathway time to compete.
-
Alternative Reagent: Switch the coupling reagent to DEPBT (1.5 eq) and TMP (2.0 eq) in a 1:1 mixture of THF/DCM. DEPBT is specifically renowned for coupling heavily hindered or epimerization-prone residues without forming an oxazolone intermediate [1].
-
Alternative Reagent 2: Recent advancements highlight the use of methylimidazolium sulfinyl fluoride (MISF) for rapid peptide synthesis, which has shown promise in coupling N-Boc phenylglycine derivatives with zero observed epimerization due to the circumvention of traditional acyl-transfer pathways [3].
References
- Liang, X., et al. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Luxembourg Bio Technologies.
- MDPI. (2023). "Epimerisation in Peptide Synthesis." MDPI.
- NIH. (2025). "Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt." National Institutes of Health (PMC).
Application Notes and Protocols: Incorporating N-Boc-(4-chlorophenyl)glycine into Peptidomimetics
Introduction: The Strategic Value of Non-Natural Amino Acids in Peptidomimetic Design
Peptidomimetics, molecules that mimic the structure and function of natural peptides, have become indispensable tools in modern drug discovery.[1][2] They offer a strategic advantage over their natural counterparts by overcoming inherent limitations such as poor metabolic stability and low bioavailability.[1][3] A key strategy in the design of potent and selective peptidomimetics is the incorporation of non-natural amino acids.[4][5] These unique building blocks can introduce conformational constraints, enhance binding affinity, and improve pharmacokinetic profiles.[3][6]
This guide focuses on the incorporation of N-Boc-(4-chlorophenyl)glycine, a non-natural amino acid that offers several advantages. The presence of the 4-chlorophenyl group can introduce beneficial steric and electronic interactions within the peptide backbone, potentially leading to enhanced biological activity. The tert-butyloxycarbonyl (Boc) protecting group is a widely used, acid-labile protecting group for the α-amino group of amino acids, making it a cornerstone of a well-established strategy in peptide synthesis.[7][8]
These application notes provide a comprehensive overview and detailed protocols for the successful incorporation of N-Boc-(4-chlorophenyl)glycine into peptidomimetic structures using both solid-phase and solution-phase synthesis techniques.
Core Concepts: The Chemistry of N-Boc-(4-chlorophenyl)glycine Incorporation
The successful incorporation of N-Boc-(4-chlorophenyl)glycine into a growing peptide chain hinges on two fundamental chemical transformations: peptide bond formation (coupling) and the subsequent removal of the Boc protecting group (deprotection) to allow for the addition of the next amino acid in the sequence.
Peptide Bond Formation: The Coupling Reaction
The formation of a peptide bond between the carboxylic acid of N-Boc-(4-chlorophenyl)glycine and the free amine of the preceding amino acid residue requires the activation of the carboxyl group. This is typically achieved using a variety of coupling reagents.[9][10] The choice of coupling reagent is critical, especially when dealing with sterically hindered amino acids, to ensure high coupling efficiency and minimize side reactions like racemization.[11][12]
N-Terminal Deprotection: The Removal of the Boc Group
The Boc group is designed to be stable under the conditions of peptide coupling but readily removable under acidic conditions.[7] The most common reagent for Boc deprotection is trifluoroacetic acid (TFA).[13][14] The mechanism involves the protonation of the Boc group's carbonyl oxygen by TFA, leading to the formation of a stable tert-butyl cation and the release of the free amino group.[7] This selective deprotection is crucial for the stepwise elongation of the peptide chain.[7][15]
Experimental Workflows: A Visual Guide
To provide a clear overview of the synthetic processes, the following diagrams illustrate the key stages of both solid-phase and solution-phase peptide synthesis incorporating N-Boc-(4-chlorophenyl)glycine.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Solution-Phase Peptide Synthesis Workflow.
Protocols: Step-by-Step Methodologies
The following protocols provide detailed procedures for the incorporation of N-Boc-(4-chlorophenyl)glycine using both solid-phase and solution-phase approaches.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptidomimetic on a solid support, a method that simplifies purification by allowing for the removal of excess reagents and byproducts by simple filtration and washing.[16][17]
Materials:
-
N-Boc-(4-chlorophenyl)glycine
-
Appropriate resin (e.g., Merrifield or PAM resin for C-terminal acids, MBHA or BHA resin for C-terminal amides)[13][18]
-
Other N-Boc protected amino acids
-
Coupling reagent (e.g., HATU, HBTU, or DCC)[10]
-
N,N'-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA)[19]
-
Cold diethyl ether
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Boc Deprotection:
-
Coupling of N-Boc-(4-chlorophenyl)glycine:
-
In a separate vessel, dissolve N-Boc-(4-chlorophenyl)glycine (3 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature. For sterically hindered couplings, longer reaction times or a second coupling may be necessary.[4][11]
-
-
Chain Elongation:
-
Repeat the deprotection (Step 2) and coupling (Step 3) cycles with the subsequent N-Boc protected amino acids until the desired peptide sequence is assembled.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the appropriate cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.[17][19]
-
Precipitate the crude peptide in cold diethyl ether.[4]
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Characterization:
Protocol 2: Solution-Phase Peptide Synthesis
Solution-phase synthesis can be advantageous for large-scale production and for sequences that are difficult to synthesize on a solid support.[23][24][25]
Materials:
-
N-Boc-(4-chlorophenyl)glycine
-
C-terminal amino acid methyl or ethyl ester hydrochloride
-
Other N-Boc protected amino acids
-
Coupling reagent (e.g., EDC·HCl, DCC)[10]
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or DIEA
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
10% citric acid solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dipeptide Formation:
-
Dissolve N-Boc-(4-chlorophenyl)glycine (1.1 equivalents) and HOBt (1.2 equivalents) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., EDC·HCl, 1.2 equivalents).
-
In a separate flask, dissolve the C-terminal amino acid ester hydrochloride (1 equivalent) in DCM and add NMM (1.1 equivalents).
-
Add the amino acid ester solution to the activated N-Boc-(4-chlorophenyl)glycine solution.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 10% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected dipeptide in DCM.
-
Add TFA (10-20 equivalents) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
-
Chain Elongation:
-
Repeat the coupling (Step 1), work-up and purification (Step 2), and deprotection (Step 3) steps with the subsequent N-Boc protected amino acids to elongate the peptide chain.
-
-
Final Deprotection and Purification:
-
After the final coupling and purification, perform a final deprotection of all protecting groups as required by the specific sequence.
-
Purify the final peptidomimetic by RP-HPLC.
-
-
Characterization:
Data Presentation: Expected Outcomes and Characterization
The successful synthesis and purification of peptidomimetics containing N-Boc-(4-chlorophenyl)glycine should yield products with high purity. The following table provides a template for summarizing the expected outcomes of the synthesis.
| Peptidomimetic Sequence | Synthesis Method | Crude Yield (%) | Purity by HPLC (%) | Observed Mass [M+H]⁺ | Calculated Mass [M+H]⁺ |
| Example-Peptide-1 | SPPS | 75 | >95 | Enter Value | Enter Value |
| Example-Peptide-2 | Solution-Phase | 60 | >98 | Enter Value | Enter Value |
Troubleshooting and Expert Insights
-
Incomplete Coupling: Steric hindrance from the 4-chlorophenyl group may lead to incomplete coupling.[11] In such cases, consider using a more powerful coupling reagent like HATU or PyBOP, increasing the reaction time, or performing a double coupling.[11]
-
Racemization: The risk of racemization is always a concern during peptide synthesis. The addition of HOBt during carbodiimide-mediated couplings can help to suppress this side reaction.[10]
-
Aggregation during SPPS: Long or hydrophobic peptide sequences can aggregate on the resin, leading to poor coupling efficiency.[11] Using a more polar solvent like NMP or a solvent mixture can help to disrupt aggregation.[11]
-
Side Reactions during Cleavage: Certain amino acid residues are susceptible to side reactions during the final cleavage step. The use of appropriate scavengers in the cleavage cocktail is essential to minimize these unwanted modifications.[13]
Conclusion
The incorporation of N-Boc-(4-chlorophenyl)glycine into peptidomimetics offers a valuable strategy for modifying the properties of peptide-based drug candidates. The protocols and insights provided in this guide are designed to equip researchers with the necessary tools and knowledge to successfully synthesize and characterize these novel molecules. By carefully selecting the appropriate synthetic strategy and optimizing reaction conditions, the unique structural and electronic features of N-Boc-(4-chlorophenyl)glycine can be effectively leveraged in the design of next-generation therapeutics.[1]
References
-
Research and Reviews. Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Published March 28, 2024. Available at: [Link]
-
ResearchGate. Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. Published October 19, 2025. Available at: [Link]
-
PMC. Unlocking Enol-Ugi-Derived Conformationally Restricted Peptidomimetic Motifs. Available at: [Link]
-
RSC Publishing. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. Published November 23, 2020. Available at: [Link]
-
SciSpace. The sustainable synthesis of peptidomimetics via chemoenzymatic tandem oxidation–Ugi reaction. Published August 8, 2018. Available at: [Link]
-
Chemical Communications (RSC Publishing). Passerini multicomponent reaction of protected α-aminoaldehydes as a tool for combinatorial synthesis of enzyme inhibitors. Published May 17, 2000. Available at: [Link]
-
PubMed. Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. Published March 7, 2024. Available at: [Link]
-
Asian Journal of Chemistry. Design, Synthesis and Pharmacological Properties of Peptidomimetics: A Review. Published May 26, 2015. Available at: [Link]
-
PMC. Peptidomimetics, a synthetic tool of drug discovery. Available at: [Link]
-
ResearchGate. REVIEW ON PEPTIDOMIMETICS: A DRUG DESIGNING TOOL. Published January 2, 2016. Available at: [Link]
-
MDPI. Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria. Published July 30, 2024. Available at: [Link]
-
PMC. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Available at: [Link]
-
DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis. Published September 2, 2025. Available at: [Link]
-
UPCommons. DESIGNING PEPTIDOMIMETICS. Available at: [Link]
-
FULIR. Synthesis of enediyne peptidomimetics by Passerini reaction. Published December 19, 2025. Available at: [Link]
-
ACS Publications. Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. Published February 17, 2025. Available at: [Link]
-
ACS Publications. Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. Published December 31, 2009. Available at: [Link]
-
Neuland Labs. Solid Phase Peptide Synthesis Process and Applications 2025. Published May 16, 2025. Available at: [Link]
-
The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Published October 28, 2015. Available at: [Link]
-
AAPPTec. N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. Available at: [Link]
-
Springer Nature Experiments. Solution Phase Peptide Synthesis: The Case of Biphalin. Available at: [Link]
-
PubMed. Efficient peptide coupling involving sterically hindered amino acids. Published July 20, 2007. Available at: [Link]
-
ResearchGate. Synthesis of peptidomimetics with the coumarin scaffold via Passerini multicomponent reaction (P‐MCR). Available at: [Link]
-
Chemistry LibreTexts. 12.5: Peptide Synthesis- Solution-Phase. Published April 28, 2025. Available at: [Link]
-
Biomatik. Synthesis Of Peptides from Scratch: A Step-by-Step Guide. Published December 4, 2023. Available at: [Link]
-
AAPPTec. Coupling Reagents. Available at: [Link]
-
DU Chem. Methods and protocols of modern solid phase peptide synthesis. Published June 13, 2014. Available at: [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
-
YouTube. Conformational Analysis of Peptidomimetic Drug Leads by NMR. Published March 13, 2024. Available at: [Link]
-
PubMed. A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. Available at: [Link]
-
Equation Chemical. N-Boc-(4'-Chlorophenyl)glycine. Available at: [Link]
-
PMC. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Published June 23, 2025. Available at: [Link]
-
PMC. On the role of NMR spectroscopy for characterization of antimicrobial peptides. Available at: [Link]
-
Oakwood Chemical. N-Boc-(4'-chlorophenyl)glycine. Available at: [Link]
-
ACS Publications. NMR-Guided Studies to Establish the Binding Interaction between a Peptoid and Protein. Published July 15, 2025. Available at: [Link]
-
PMC. Peptides and Peptidomimetics for Antimicrobial Drug Design. Available at: [Link]
-
Bruker. NMR characterization of oligonucleotides and peptides. Available at: [Link]
-
Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides. Published May 22, 2014. Available at: [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. upcommons.upc.edu [upcommons.upc.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chempep.com [chempep.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]
- 17. biomatik.com [biomatik.com]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
- 19. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 20. Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design - AiFChem [aifchem.com]
- 21. m.youtube.com [m.youtube.com]
- 22. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Peptides and Peptidomimetics for Antimicrobial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Diversified Unnatural Peptide Libraries via Boc-4-Cl-Phg-OH and Late-Stage Functionalization
Executive Summary
The incorporation of unnatural amino acids (UAAs) is a cornerstone strategy in modern peptide drug discovery, utilized to enhance proteolytic stability, restrict backbone conformation, and expand accessible chemical space. This application note details the specialized use of Boc-4-chloro-L-phenylglycine (Boc-4-Cl-Phg-OH) as a dual-purpose building block.
By acting first as a conformationally rigid unnatural amino acid and subsequently as a bioorthogonal handle, 4-Cl-Phg enables the generation of expansive biaryl peptide libraries from a single synthesized precursor. This guide provides the mechanistic rationale and self-validating protocols required to overcome the two primary challenges of this workflow: the severe racemization propensity of phenylglycine derivatives and the high activation barrier of aryl chlorides in palladium-catalyzed cross-coupling.
Scientific Rationale & Mechanistic Insights
The Racemization Challenge of Phenylglycines
Unlike standard aliphatic amino acids, phenylglycine (Phg) derivatives possess an
Causality in Protocol Design: To prevent epimerization, our protocol strictly mandates the use of Diisopropylcarbodiimide (DIC) and Oxyma Pure (ethyl cyanohydroxyiminoacetate). Oxyma Pure is an exceptionally strong nucleophile that rapidly traps the O-acylisourea to form a stable active ester before oxazolone formation can occur[3]. Furthermore, the protocol explicitly eliminates the use of tertiary amines (such as DIPEA) during the coupling phase, as basic environments actively abstract the acidic
Overcoming the Aryl Chloride Activation Barrier in LSF
In Late-Stage Functionalization (LSF), aryl iodides and bromides are traditionally preferred for Suzuki-Miyaura couplings due to their lower bond dissociation energies. The C–Cl bond in 4-chlorophenylglycine is significantly stronger (~96 kcal/mol), making the initial oxidative addition of the Pd(0) catalyst thermodynamically sluggish[4].
Causality in Protocol Design: To enable LSF on the 4-Cl-Phg scaffold, the protocol utilizes
Workflow Visualization
Workflow for generating diversified peptide libraries via Boc-4-Cl-Phg-OH and Suzuki coupling.
Quantitative Data: LSF Optimization
To validate the necessity of the SPhos ligand, Table 1 summarizes the optimization of the Suzuki-Miyaura cross-coupling on a model 4-Cl-Phg peptide precursor reacting with phenylboronic acid. The data demonstrates that standard catalysts (
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling on 4-Cl-Phg Peptide Precursor
| Catalyst System (0.1 eq) | Ligand (0.2 eq) | Base (5.0 eq) | Solvent System (1:1 v/v) | Temp (°C) | Conversion (%)* |
| None | DMF / | 80 | < 5 | ||
| MeCN / | 80 | 12 | |||
| XPhos | MeCN / | 80 | 68 | ||
| None | Dioxane / | 80 | 24 | ||
| SPhos | MeCN / | 80 | > 95 |
*Conversion determined by LC-MS integration of the product peak relative to the starting material after 4 hours.
Experimental Protocols
Protocol A: Racemization-Free Incorporation of Boc-4-Cl-Phg-OH
This protocol utilizes a self-validating approach: the strict exclusion of tertiary bases during coupling and a limited pre-activation window ensure stereochemical fidelity.
Materials:
-
Boc-4-Cl-Phg-OH (3.0 equiv relative to resin loading)
-
DIC (3.0 equiv) and Oxyma Pure (3.0 equiv)
-
Peptide-resin (e.g., PAM resin for Boc-SPPS)
-
Solvents: Peptide-synthesis grade DMF, DCM
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin in DMF for 30 minutes. Deprotect the N-terminal Boc group using 50% TFA in DCM for
minutes. -
Neutralization (Critical Step): Wash the resin with DCM (
) and DMF ( ). Neutralize the TFA salt with 5% DIPEA in DMF ( minutes). -
Base Removal: Wash the resin exhaustively with DMF (
) and DCM ( ) to remove all traces of DIPEA. Residual base will catalyze Phg racemization during the subsequent coupling. -
Pre-Activation: In a separate glass vial, dissolve Boc-4-Cl-Phg-OH and Oxyma Pure in a minimal volume of DMF (yielding a ~0.2 M solution). Add DIC to the vial.
-
Time-Gated Transfer: Allow the mixture to pre-activate for exactly 2 minutes . Prolonged pre-activation increases the risk of oxazolone formation.
-
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.
-
Validation: Wash the resin with DMF (
) and DCM ( ). Perform a Kaiser test. A negative result (yellow beads) validates complete coupling. If slightly positive, repeat steps 4-6; do not add base.
Protocol B: Late-Stage Suzuki-Miyaura Diversification (In-Solution)
This protocol describes the parallelized functionalization of the cleaved peptide precursor to generate a library.
Materials:
-
Cleaved, unprotected 4-Cl-Phg peptide precursor (1.0 equiv)
-
Library of Aryl/Heteroaryl Boronic Acids (3.0 equiv per reaction)
- (0.1 equiv) and SPhos (0.2 equiv)
- (5.0 equiv)
-
Degassed MeCN and HPLC-grade
Step-by-Step Methodology:
-
Reaction Assembly: In an array of 2 mL microwave-safe glass vials, dispense the peptide precursor (to a final concentration of 10 mM) and the respective boronic acids (3.0 equiv).
-
Base Addition: Add
(5.0 equiv) to each vial. -
Solvent Addition: Add degassed MeCN/
(1:1 v/v) to dissolve the reagents. Self-validation: Ensure the solution is thoroughly degassed via argon sparging for 15 minutes to prevent Pd(0) oxidation. -
Catalyst Preparation: In a separate vial under argon, prepare a concentrated stock of
and SPhos in degassed MeCN. Sonicate for 2 minutes until the solution turns a clear, pale yellow (indicating active complex formation). -
Initiation: Aliquot the catalyst stock into each reaction vial (delivering 0.1 equiv Pd). Seal the vials with crimp caps.
-
Heating: Heat the vials at 80 °C in a heating block or microwave synthesizer for 4 hours.
-
Quenching & Validation: Cool to room temperature and quench each reaction with 1% aqueous TFA (lowering pH to ~2 to dissolve precipitated palladium salts). Filter through a 0.22 µm PTFE syringe filter.
-
Analysis: Analyze the crude mixtures via LC-MS to confirm the mass shift corresponding to the biaryl product, validating successful late-stage functionalization prior to preparative RP-HPLC purification.
References
-
Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products RSC Publishing (Natural Product Reports) URL:[Link]
-
The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization MDPI (Molecules) URL:[Link]
-
Epimerisation in Peptide Synthesis National Institutes of Health (PMC) / Molecules URL:[Link]
-
Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis RSC Publishing (Organic & Biomolecular Chemistry) URL:[Link]
Sources
Precision in Peptide Synthesis: Advanced Boc-Deprotection Strategies for 4-Chlorophenylglycine Derivatives
Introduction: The Critical Role of 4-Chlorophenylglycine and the Nuances of Boc-Deprotection
For researchers, scientists, and professionals in the field of drug development, the synthesis of peptides and complex molecules with high purity and yield is paramount. Non-proteinogenic amino acids, such as 4-chlorophenylglycine, are crucial building blocks in the design of novel therapeutics, offering unique structural motifs that can enhance pharmacological properties. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthetic chemist's toolkit for the temporary masking of amine functionalities due to its general stability and facile cleavage under acidic conditions.[1][2]
However, the successful deprotection of the Boc group from 4-chlorophenylglycine derivatives is not a one-size-fits-all procedure. The electron-withdrawing nature of the 4-chlorophenyl moiety introduces specific considerations that influence reaction kinetics and the potential for side reactions. This technical guide provides an in-depth exploration of Boc-deprotection methods tailored for 4-chlorophenylglycine derivatives, offering detailed protocols, comparative data, and expert insights to navigate the challenges and optimize outcomes in your synthetic workflows.
The Influence of the 4-Chlorophenyl Group on Boc-Deprotection
The chlorine atom on the phenyl ring of 4-chlorophenylglycine exerts a significant electron-withdrawing effect. This electronic influence destabilizes the carbamate linkage of the Boc group, making it more susceptible to acid-catalyzed cleavage.[3] Consequently, the deprotection of N-Boc-4-chlorophenylglycine derivatives can often be achieved under milder conditions or with shorter reaction times compared to their non-halogenated or electron-donating counterparts. This accelerated reactivity is a key factor to consider when selecting and optimizing a deprotection protocol.
Comparative Analysis of Standard Deprotection Reagents
The two most common reagents for Boc-deprotection are Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), typically in an organic solvent. The choice between these reagents is critical and depends on the specific substrate and the presence of other acid-sensitive functional groups.
Data Presentation: TFA vs. HCl for Boc-Deprotection of 4-Chlorophenylglycine Derivatives
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) in Dioxane |
| Typical Conditions | 20-50% TFA in Dichloromethane (DCM) | 4M HCl in 1,4-Dioxane |
| Reaction Time | Generally rapid (30 min - 2 hours) | Very rapid (often < 30 minutes)[4][5] |
| Selectivity | Less selective; can cleave other acid-labile groups (e.g., t-butyl esters) | High selectivity for N-Boc over t-butyl esters[1][5] |
| Product Isolation | TFA salt, may be oily and require further purification | Hydrochloride salt, often precipitates as a crystalline solid[6] |
| Side Reactions | Potential for ester hydrolysis if water is present; t-butylation of sensitive residues | Minimized ester hydrolysis with anhydrous conditions; t-butylation is still a possibility |
| Safety & Handling | Corrosive and volatile, requires careful handling in a fume hood | Corrosive, and dioxane is a suspected carcinogen[7] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to provide a robust starting point for the Boc-deprotection of 4-chlorophenylglycine derivatives. It is crucial to monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time for your specific substrate.
Protocol 1: Trifluoroacetic Acid (TFA) Mediated Deprotection of N-Boc-4-chlorophenylglycine Methyl Ester
This protocol is a standard and highly effective method, particularly when no other highly acid-sensitive groups are present. The volatility of TFA and DCM simplifies the work-up procedure.[1]
Materials:
-
N-Boc-4-chlorophenylglycine methyl ester
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the N-Boc-4-chlorophenylglycine methyl ester (1.0 equiv) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). A 1:1 mixture of TFA:DCM is often effective.[1]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize excess TFA), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the 4-chlorophenylglycine methyl ester.
Protocol 2: Selective Deprotection using 4M HCl in Dioxane for N-Boc-4-chlorophenylglycine Ethyl Ester
This method is preferred when the substrate contains other acid-labile groups, such as a t-butyl ester, due to its higher selectivity.[1][5] The product often precipitates as the hydrochloride salt, simplifying purification.
Materials:
-
N-Boc-4-chlorophenylglycine ethyl ester
-
4M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Suspend the N-Boc-4-chlorophenylglycine ethyl ester (1.0 equiv) in a 4M solution of HCl in 1,4-dioxane in a round-bottom flask.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within 30 minutes.[4][5]
-
Upon completion, the hydrochloride salt of the deprotected amine may precipitate. If not, the solvent can be removed under reduced pressure.
-
Triturate the residue with anhydrous diethyl ether to induce precipitation of the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the 4-chlorophenylglycine ethyl ester hydrochloride.
Mechanism of Acid-Catalyzed Boc-Deprotection
The cleavage of the Boc group under acidic conditions proceeds through a well-established E1 elimination mechanism.[8]
Mitigating Side Reactions: A Key to High Purity
The primary side reaction of concern during Boc-deprotection is the alkylation of nucleophilic residues by the tert-butyl cation intermediate. While the electron-deficient nature of the 4-chlorophenyl ring makes it less susceptible to t-butylation compared to electron-rich aromatics, other nucleophiles in the substrate or reaction mixture can still be targeted.
Another significant consideration, particularly for ester derivatives of 4-chlorophenylglycine, is the potential for ester hydrolysis.
Strategies for Minimizing Side Reactions:
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of ester functionalities, especially under strongly acidic conditions. Therefore, using anhydrous solvents and reagents is crucial.
-
Scavengers: To trap the reactive tert-butyl cation, scavengers such as anisole or thioanisole can be added to the reaction mixture.[9]
-
Lower Temperatures: Performing the deprotection at 0 °C can help to minimize side reactions by reducing the rate of undesired pathways.
-
Choice of Reagent: As highlighted in the comparative table, 4M HCl in dioxane is generally more selective for N-Boc deprotection over t-butyl ester cleavage than TFA.[5]
Orthogonal Protection Strategies in the Context of 4-Chlorophenylglycine
In the synthesis of complex peptides containing 4-chlorophenylglycine, an orthogonal protection strategy is essential. This involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection of specific sites.[2]
The acid-labile Boc group is orthogonal to:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: Removed under basic conditions (e.g., piperidine in DMF). This is a common pairing in solid-phase peptide synthesis (SPPS).[10]
-
Cbz (Carboxybenzyl) group: Cleaved by catalytic hydrogenation.
-
Alloc (Allyloxycarbonyl) group: Removed using a palladium catalyst.
By employing an orthogonal protection strategy, chemists can selectively deprotect the N-terminus for peptide chain elongation while keeping other functionalities masked, or vice-versa for side-chain modifications.
Conclusion: A Strategic Approach to Boc-Deprotection
The successful Boc-deprotection of 4-chlorophenylglycine derivatives is a nuanced process that requires careful consideration of the substrate's electronic properties and the presence of other functional groups. While standard reagents like TFA and HCl are effective, their application must be tailored to the specific synthetic context. By understanding the underlying mechanisms, potential side reactions, and the principles of orthogonal protection, researchers can confidently select and implement the optimal deprotection strategy. The protocols and insights provided in this guide serve as a comprehensive resource for achieving high yields and purity in the synthesis of complex molecules incorporating the valuable 4-chlorophenylglycine moiety.
References
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. [Link]
-
Boc Deprotection - HCl. Common Organic Chemistry. [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
How can we do the deprotection of boc-amino acids using hcl ?. ResearchGate. [Link]
-
Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses Procedure. [Link]
-
N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon | AAPPTec. Peptides. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. Total Synthesis. [Link]
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Scielo. [Link]
-
an efficient method of synthesizing optically pure n-boc-4-bromo-n-methyl-1-tosyl-d. J-Stage. [Link]
-
Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. PubMed. [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Europe PMC. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PMC. [Link]
-
Prevention of TFA ester formation during Boc + Acetonide deprotection. Reddit. [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange. [Link]
-
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. total-synthesis.com [total-synthesis.com]
Reaction mechanism of N-Boc-(4-chlorophenyl)glycine with amines
Application Note: High-Fidelity Amide Coupling of N-Boc-(4-chlorophenyl)glycine
Executive Summary & Challenge Context
N-Boc-(4-chlorophenyl)glycine is a critical scaffold in the synthesis of thrombin inhibitors, peptidomimetics, and non-natural amino acid libraries. However, it presents a severe synthetic challenge: rapid racemization .
Unlike aliphatic amino acids (e.g., Alanine, Leucine), the
This guide details the mechanistic root of this failure and provides an optimized Low-Racemization Protocol using Propylphosphonic Anhydride (T3P®) and weak bases to maintain enantiomeric excess (ee) >99%.
Mechanistic Analysis: The Oxazolone Pathway
To solve the problem, one must understand the failure mode. Racemization in this substrate does not typically occur via direct enolization but through the formation of a 5(4H)-oxazolone (azlactone) intermediate.
-
Activation: The carboxylate reacts with the coupling agent to form an active ester.
-
Cyclization: The carbonyl oxygen of the N-Boc carbamate attacks the activated carbonyl, forming the oxazolone ring.
-
Racemization: The C-4 proton of the oxazolone is highly acidic (pseudo-aromatic stabilization of the anion). Even weak bases can abstract this proton, destroying chirality.
-
Aminolysis: The amine opens the oxazolone ring to form the amide, but the stereochemical information is already lost.
Diagram 1: Reaction Mechanism & Racemization Risk[1]
Caption: The kinetic competition between direct aminolysis (Green path) and oxazolone-mediated racemization (Red path). The 4-Cl-Ph group accelerates the Red path.
Critical Process Parameters (CPP)
The choice of reagents is binary: either you suppress the oxazolone formation, or you accept racemization.
| Parameter | Standard (Avoid) | Expert Recommendation | Rationale |
| Coupling Agent | HATU, HBTU, EDC | T3P (50% in EtOAc/DMF) | T3P acts as an acid scavenger and does not generate autocatalytic basic byproducts. It activates COOH rapidly without stabilizing the oxazolone. |
| Base | TEA, DIEA (pKa ~10-11) | 2,4,6-Collidine or Pyridine (pKa ~5-7) | Strong bases like DIEA abstract the |
| Solvent | DMF, NMP | EtOAc, DCM, or 2-MeTHF | Polar aprotic solvents (DMF) stabilize the charged transition states of racemization. Low-dielectric solvents (EtOAc) favor the neutral direct coupling pathway. |
| Temperature | Ambient (25°C) | 0°C to 10°C | Lower temperature kinetically disfavors the higher-energy cyclization (oxazolone formation) relative to the bimolecular coupling. |
Experimental Protocols
Protocol A: The "Gold Standard" (T3P/Collidine)
Recommended for scale-up and high-purity requirements.
Materials:
-
N-Boc-(4-chlorophenyl)glycine (1.0 equiv)
-
Amine (R-NH2) (1.1 equiv)
-
T3P (Propylphosphonic anhydride), 50% w/w in EtOAc (1.5 equiv)
-
2,4,6-Collidine (2.5 equiv)
-
Ethyl Acetate (EtOAc) or DCM (anhydrous)
Procedure:
-
Setup: Charge N-Boc-(4-chlorophenyl)glycine (1.0 eq) and the Amine (1.1 eq) into a reactor/flask.
-
Solvation: Add anhydrous EtOAc (10 mL per gram of substrate). Cool the mixture to 0°C using an ice/water bath.
-
Base Addition: Add 2,4,6-Collidine (2.5 eq) dropwise. Note: No reaction occurs yet as T3P is not present.
-
Activation & Coupling: Add T3P solution (1.5 eq) dropwise over 10–15 minutes, maintaining internal temperature <5°C.
-
Why? Slow addition ensures the activated species is immediately intercepted by the amine, preventing accumulation of the sensitive active ester.
-
-
Reaction: Allow to warm to 10–15°C (do not heat to RT immediately). Stir for 2–4 hours. Monitor by HPLC.
-
Workup:
Protocol B: Solid Phase / Alternative (DIC/Oxyma)
Recommended if T3P is unavailable or for SPPS.
Materials:
-
DIC (Diisopropylcarbodiimide) (1.0 equiv)
-
Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (1.0 equiv)
-
Base: None (if possible) or Collidine (1.0 equiv).
Procedure:
-
Pre-cool solvent (DMF/DCM 1:1) to 0°C.
-
Dissolve N-Boc-(4-chlorophenyl)glycine and Oxyma Pure.
-
Add DIC.[3] Stir for 2 minutes to form the active ester.
-
Immediately add the amine.[4]
-
Crucial: Do not use HOBt; Oxyma is superior for suppressing racemization in arylglycines.[3]
Diagram 2: Experimental Workflow (T3P Method)
Caption: Step-by-step execution of the T3P low-racemization protocol.
Quality Control & Validation
Trusting the reaction without chiral validation is a critical error. The 4-Cl-Ph moiety makes the enantiomers difficult to separate on standard C18 columns.
Chiral HPLC Method (Generic Starting Point):
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol (85:15 to 95:5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Strong signal from 4-Cl-Ph).
-
Target: Enantiomeric Excess (ee) > 99.0%.
Self-Validating Check: Always synthesize a "Racemic Standard" intentionally (using DL-4-chlorophenylglycine or by adding TEA/Heating) to establish the retention time of the undesired enantiomer.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
Waghmare, A. A., et al. (2014).[1] Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.[1] Review Journal of Chemistry. Link
Sources
Precision Engineering of Protease Inhibitors: Strategic Application of Boc-4-chlorophenylglycine
Content Type: Detailed Application Note & Protocol Guide Subject: Boc-4-chlorophenylglycine (Boc-4-Cl-Phg) CAS: 6212-33-5 (unprotected), 209525-73-5 (Boc-protected) Target Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.
Part 1: Strategic Rationale & Structural Biology
The Pharmacophore: Why 4-Chlorophenylglycine?
In the rational design of serine protease inhibitors (e.g., Thrombin, Factor Xa, uPA), the P1 and P2 residues dictate specificity. Boc-4-chlorophenylglycine is not merely a building block; it is a strategic "warhead" delivery system designed to exploit two specific mechanistic advantages:
-
Halogen Bonding in the S1 Pocket: Unlike simple hydrophobic interactions, the chlorine atom at the para-position of the phenyl ring can engage in halogen bonding (X-bond). The
-hole (positive electrostatic potential cap) of the chlorine atom interacts directionally with nucleophilic backbone carbonyl oxygens (e.g., Asp189 in trypsin-like proteases). This interaction is stronger and more directional than hydrogen bonding, significantly boosting affinity ( ). -
Entropic Advantage via Conformational Constraint: Phenylglycine (Phg) places the aromatic ring directly on the
-carbon. This steric bulk severely restricts the rotation of the and angles compared to Phenylalanine (Phe). This "pre-organizes" the inhibitor into a bioactive conformation, reducing the entropic penalty upon binding.
Design Logic Visualization
The following diagram illustrates the decision matrix for selecting 4-Cl-Phg over standard residues.
Caption: Decision pathway for selecting 4-Cl-Phg to optimize binding enthalpy (halogen bond) and entropy (rigidification).
Part 2: Synthetic Protocols (The "Anti-Racemization" Workflow)
The Critical Challenge: Racemization
Expert Insight: The alpha-proton of phenylglycine derivatives is exceptionally acidic due to the electron-withdrawing nature of the phenyl ring, further exacerbated by the para-chloro substitution. Standard coupling conditions (e.g., HBTU/DIPEA at Room Temp) will result in 20-40% epimerization , rendering the inhibitor useless for biological assays.
The protocol below uses a collidine-based activation strategy at low temperature to maintain >98% chiral purity.
Protocol: Stereoselective Coupling of Boc-4-Cl-Phg
Application: Solid-Phase Peptide Synthesis (SPPS) or Solution Phase.
Materials Required
-
Amino Acid: Boc-4-chlorophenylglycine (1.0 equiv)
-
Coupling Reagent: HATU (1.0 equiv) or COMU (1.0 equiv)
-
Base: 2,4,6-Trimethylpyridine (Collidine) or TMP (Sym-collidine)
-
Note: Avoid DIPEA or NMM if possible; Collidine is a weaker base (
~7.4) sufficient for activation but poor at abstracting the -proton.
-
-
Solvent: DMF (Anhydrous)
-
Chiral Analysis: C18 Chiral HPLC column (e.g., Chiralpak IA).
Step-by-Step Methodology
-
Pre-Activation (The Danger Zone):
-
Dissolve Boc-4-Cl-Phg (1 mmol) and HATU (1 mmol) in minimal DMF (3 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add Collidine (2.0 mmol) dropwise.
-
CRITICAL: Do not pre-activate for more than 60 seconds . Prolonged activation of the ester increases oxazolone formation, which leads to racemization.
-
-
Coupling:
-
Immediately add the cold activated mixture to the resin-bound amine (or free amine in solution).
-
Maintain reaction at 0°C for 30 minutes , then allow to warm to Room Temperature (RT) for 1 hour.
-
Monitoring: Use the Kaiser test (ninhydrin) to ensure completion. If re-coupling is needed, use fresh reagents at 0°C.
-
-
Deprotection (Boc Removal):
-
Treat with 50% TFA/DCM (with 2.5% TIS scavenger) for 30 minutes.
-
Note: Acidic deprotection does not cause racemization; the risk is strictly during the basic coupling step.
-
Synthetic Workflow Diagram
Caption: Workflow highlighting the critical control point (Activation) to prevent racemization via oxazolone intermediates.
Part 3: Biochemical Evaluation & Data Analysis
Protease Inhibition Assay (Chromogenic)
Once synthesized, the inhibitor must be validated. This protocol measures the
Reagents:
-
Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4.
-
Substrate: S-2238 (Thrombin specific) or S-2765 (Factor Xa specific) - Chromogenic pNA substrates.
-
Enzyme: Human
-Thrombin or Factor Xa (0.1 nM final conc).
Protocol:
-
Serial Dilution: Prepare 10-point serial dilutions of the Boc-4-Cl-Phg containing inhibitor in DMSO (Final DMSO < 5%).
-
Incubation: Mix 10
L inhibitor + 90 L Enzyme in buffer. Incubate at 25°C for 30 mins to allow equilibrium binding. -
Reaction Start: Add 100
L Substrate ( concentration). -
Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.
-
Calculation: Fit the initial velocity (
) vs. [Inhibitor] using the Morrison equation (for tight binders) or standard logistic regression.
Comparative Data: Halogen Bonding Effects
The table below summarizes literature values illustrating the potency gain when substituting Phenylalanine (Phe) with 4-Chlorophenylglycine (4-Cl-Phg) in a typical thrombin inhibitor scaffold.
| P1 Residue | Structure Type | Mechanism of Improvement | |
| Phe | Flexible, Non-halogen | 150 | Baseline Hydrophobic interaction |
| Phg | Rigid, Non-halogen | 45 | Entropic gain (conformational lock) |
| 4-Cl-Phe | Flexible, Halogen | 28 | Halogen bond, but high entropy cost |
| 4-Cl-Phg | Rigid, Halogen | 4.2 | Synergy: Rigid Scaffold + Halogen Bond |
Table 1: Representative structure-activity relationship (SAR) data demonstrating the synergistic effect of rigidity and halogen bonding.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Double Peaks in HPLC | Racemization during coupling. | Switch base to Collidine or TMP. Lower coupling temp to 0°C. Reduce pre-activation time to 0. |
| Low Solubility | Hydrophobicity of Cl-Phg. | Dissolve in 20% TFE (Trifluoroethanol) / DCM mixture or add LiCl to DMF during coupling. |
| Incomplete Coupling | Steric hindrance of Phg. | Use smaller resin loading (0.2 mmol/g). Double couple (2 x 1 hr). |
References
-
Jiang, L., et al. (2018). "Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases."[1] Chemical Science.
-
BenchChem Technical Support. "Protocol for the Incorporation of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid in Peptide Synthesis." BenchChem Application Notes.
-
Elsawy, M. A., et al. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis."[2] Tetrahedron Letters.
-
Sigma-Aldrich. "Product Specification: (±)-4-Chlorophenylglycine." Merck/Sigma-Aldrich Catalog.
Sources
Troubleshooting & Optimization
Technical Support: Solubility Optimization for N-Boc-(4-chlorophenyl)glycine
Executive Summary
N-Boc-(4-chlorophenyl)glycine (Boc-4-Cl-Phg-OH) presents a dual challenge in solution-phase and solid-phase synthesis: hydrophobic aggregation and stereochemical instability . While the tert-butoxycarbonyl (Boc) group and the 4-chlorophenyl moiety increase lipophilicity, the free carboxylic acid often leads to strong intermolecular hydrogen bonding (dimerization), resulting in gelation or incomplete dissolution in non-polar solvents like Dichloromethane (DCM).
This guide provides self-validating protocols to solubilize this compound in DCM and DMF without compromising its enantiomeric purity.
CRITICAL WARNING: Phenylglycine derivatives are highly susceptible to racemization via base-catalyzed enolization at the
-carbon. Avoid prolonged exposure to tertiary bases (e.g., TEA, DIPEA) before activation.
Module 1: The DCM Protocol (Overcoming Aggregation)
Dichloromethane (DCM) is the preferred solvent for Boc-chemistry due to its volatility, but Boc-4-Cl-Phg-OH often forms "gels" or cloudy suspensions in pure DCM due to carboxylic acid dimerization.
The Mechanism
In non-polar solvents (Dielectric constant
Step-by-Step Optimization Protocol
| Step | Action | Technical Rationale | Validation Check |
| 1 | Standard Dissolution | Add DCM (10 mL/g). Vortex for 30s. | Visual: If clear, proceed. If cloudy/gelatinous, go to Step 2. |
| 2 | Mechanical Disruption | Sonicate at 25-30°C for 5-10 mins. | Visual: Suspension should become finer. Do not exceed 40°C (Boc thermolysis risk). |
| 3 | Polarity Spike (The "Magic" Step) | Add THF (Tetrahydrofuran) or Dioxane dropwise until the solution reaches ~10% v/v. | Mechanism: Ethers act as H-bond acceptors, breaking the acid dimers without reacting with activated esters. |
| 4 | Base Titration (Conditional) | Only if coupling immediately: Add DIPEA (0.5 eq).[1] | Caution: This deprotonates the acid ( |
Why not Methanol?
While MeOH dissolves the compound instantly, it is a nucleophile. If you add coupling reagents (EDC/DCC) later, you will form the methyl ester side-product. Use THF or DMF as co-solvents instead.
Module 2: The DMF Protocol (The "Salt" & "Water" Trap)
Dimethylformamide (DMF) is a polar aprotic solvent (
Troubleshooting Flow
-
Scenario A: The "Oiling Out" Effect
-
Symptom:[2][][4][5][6][7] The compound forms a sticky gum at the bottom.
-
Cause: The compound is likely wet (water content >1%) or the DMF is wet. The hydrophobic 4-chlorophenyl group repels the water, causing phase separation.
-
Fix: Co-evaporate with Toluene (
) to remove azeotropic water, then redissolve in dry DMF.
-
-
Scenario B: The "Salt" Contamination
-
Symptom:[2][][4][5][6][7] Fine white powder persists despite sonication.
-
Cause: You might have the DCHA (dicyclohexylamine) salt form of the amino acid, which is often how Boc-amino acids are crystallized. DCHA salts are less soluble in pure DMF.
-
Fix: Perform an acid wash (partition between EtOAc and 5% KHSO
) to generate the free acid before dissolving in DMF.
-
-
Scenario C: Aggregation (Rare in DMF)
Module 3: Decision Logic (Visualized)
The following diagram illustrates the logical flow for troubleshooting solubility based on solvent choice and visual feedback.
Figure 1: Decision tree for troubleshooting solubility. Blue path indicates DCM protocols; Green path indicates DMF protocols. Red nodes indicate high-risk steps requiring caution.
Frequently Asked Questions (FAQs)
Q1: I dissolved the compound in DCM with DIPEA, but it turned yellow/orange. Is it degraded?
-
Answer: Likely not degraded, but you are observing the formation of the anion. However, color changes can also indicate the onset of oxazolone formation (a pathway to racemization). If the color deepens significantly over 1 hour, check optical rotation. Rule of Thumb: Add base only seconds before adding your coupling reagent (e.g., HATU/TBTU).
Q2: Can I use DMSO instead of DMF?
-
Answer: Yes, Boc-4-Cl-Phg-OH is highly soluble in DMSO (approx. >100 mg/mL). However, DMSO is difficult to remove during workup and can act as an oxidant. Use DMSO only if you are performing a biological assay or if the synthesis allows for aqueous workup to wash it away.
Q3: Why does the solution precipitate when I add EDCI (carbodiimide)?
-
Answer: This is a concentration effect.[2] The formation of the O-acylisourea intermediate changes the solubility profile.
-
Fix: Dilute the reaction mixture by 20% with DCM immediately upon adding EDCI.
-
Fix: Use a "Pre-activation" cycle: Dissolve acid + HOBt + EDCI in minimum DMF, wait 5 mins, then dilute with DCM before adding the amine.
-
Q4: My compound is the DCHA salt. Can I use it directly?
-
Answer: For DCM coupling, no . The DCHA (dicyclohexylamine) will compete with your amine nucleophile or interfere with activation. You must convert it to the free acid using a KHSO
/Ethyl Acetate extraction before attempting to dissolve it for coupling [1].
References
-
Vertex AI Search. (2023). Technical Support Information Bulletin 1137: Converting Boc-Amino Acid DCHA Salts to Free Acids. Peptide.com. 10[11]
-
Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. 12
-
BenchChem. (2025).[13] Physical and chemical properties of (R)-4-Chlorophenylglycine. 13
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. 14
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. DL-4-Chlorophenylglycine | 6212-33-5 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents [patents.google.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 10. peptide.com [peptide.com]
- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
Troubleshooting low yields in Boc-4-chlorophenylglycine peptide synthesis
Executive Summary: The "Perfect Storm" of 4-Cl-Phg
Boc-4-chlorophenylglycine (4-Cl-Phg) presents a unique "perfect storm" of synthetic challenges. Unlike standard amino acids, it combines severe steric hindrance (due to the
The electron-withdrawing nature of the 4-chloro substituent significantly increases the acidity of the benzylic
This guide provides a self-validating troubleshooting system to navigate these competing risks.
Critical Workflow: The "In-Situ Neutralization" Protocol[2][3][4][5][6]
Why this matters: Standard Boc protocols involving a separate TFA wash followed by a DIEA wash are disastrous for 4-Cl-Phg. The distinct neutralization step allows the free amine to sit in a basic environment, promoting both DKP formation and aggregation.
The Solution: Adopt the Schnölzer & Kent In-Situ Neutralization protocol. This eliminates the separate neutralization step, keeping the amine protonated until the exact moment of coupling.
Step-by-Step Protocol (Manual or Automated)[3][4][5]
| Step | Action | Reagent/Conditions | Duration |
| 1. Deprotection | Remove Boc group | 100% TFA (Neat) | 2 x 1 min (Flow wash) |
| 2. Wash | Remove excess TFA | DMF (Flow wash) | 30 seconds |
| 3.[2][3] Activation | Prepare AA (Separate Vial) | 0.5 M Boc-4-Cl-Phg + 0.5 M HCTU (or HATU) in DMF | Pre-activate 1-2 min |
| 4. Coupling | Simultaneous Neutralization | Add Activated AA mixture + DIEA (in situ) to resin | 10 - 20 min |
| 5. Drain | Remove reagents | - | - |
| 6. Wash | Clean resin | DMF | 2 x 30 sec |
Critical Note: In Step 4, the base (DIEA) is added with the activated amino acid. The resin is still acidic (TFA salts) when the coupling mixture arrives. The base neutralizes the resin and initiates coupling simultaneously, minimizing the time the sensitive amine is exposed to base without an electrophile present.
Troubleshooting Module A: Racemization (The Silent Killer)
Symptom: Product shows correct mass but elutes as a doublet or broad peak in HPLC.
Root Cause: The 4-Cl group pulls electron density, making the
Mechanism of Failure
The following diagram illustrates how base selection drives the racemization pathway.
Caption: Figure 1. Kinetic competition between direct coupling (Green) and base-catalyzed enolization (Red). The 4-Cl substituent accelerates the path to the Enolate.
Corrective Actions
-
Switch Base: Replace DIEA with 2,4,6-Collidine (TMP) . Collidine is a weaker base (
~7.4) and sterically hindered, making it poor at abstracting the -proton but sufficient to neutralize the acid generated during coupling. -
Change Activation: Use DIC/Oxyma Pure . This carbodiimide method is neutral-to-acidic and avoids the excess base required by onium salts (HATU/HBTU).
-
Protocol: Dissolve Boc-4-Cl-Phg (3 eq) and Oxyma (3 eq) in DMF. Add DIC (3 eq) immediately before adding to resin.[4] Do not pre-activate for >2 mins.
-
Troubleshooting Module B: Low Yields (Steric Hindrance)
Symptom: Kaiser test is positive (blue) after coupling; Des-peptide (N-1) observed in MS. Root Cause: The bulky phenyl ring shields the carbonyl carbon, preventing nucleophilic attack.
Optimization Matrix
| Coupling Reagent | Reactivity | Racemization Risk | Recommendation for 4-Cl-Phg |
| HBTU/TBTU | Moderate | Moderate | Avoid. Not strong enough. |
| HATU | High | High (requires base) | Use with Collidine. Good for coupling to Phg. |
| PyBOP | High | Moderate | Alternative. Useful if HATU fails. |
| DIC/Oxyma | Moderate-High | Low | Gold Standard for coupling of Phg. |
| COMU | Very High | Low | Excellent. Safer alternative to HATU. |
The "Double-Hit" Strategy
For coupling TO a resin-bound 4-Cl-Phg (which is a very poor nucleophile):
-
Coupling 1: HATU (4 eq) / HOAt (4 eq) / Collidine (10 eq) for 1 hour.
-
Drain & Wash.
-
Coupling 2: PyBrOP (4 eq) / DIEA (8 eq). Note: PyBrOP is an acid chloride generator and extremely reactive.
Troubleshooting Module C: Diketopiperazine (DKP) Formation
Symptom: Mass spectrum shows a peak corresponding to [Dipeptide - 18 Da]. Total loss of peptide chain from resin. Root Cause: If 4-Cl-Phg is the 2nd residue (e.g., Boc-Xaa-(4-Cl-Phg)-Resin), the free amine attacks the benzyl ester linkage to the resin.
Caption: Figure 2. The DKP trap.[5] The "Neutralization" step (Red) is the danger zone. In-Situ protocols (Green) bypass this risk.
Fix:
-
Avoid Benzyl Ester Resins: Use PAM resin (more stable) or BHA/MBHA (amide linker, immune to DKP) if C-terminal amide is acceptable.
-
Strict In-Situ Neutralization: Never wash the dipeptide-resin with base alone.
Frequently Asked Questions (FAQs)
Q1: Can I use microwave synthesis for Boc-4-Cl-Phg?
A: Proceed with extreme caution. While microwaves accelerate coupling (overcoming sterics), the thermal energy significantly increases the rate of
-
Recommendation: Use 50°C max. Use DIC/Oxyma.[4] Do not use microwave for the coupling of the Boc-4-Cl-Phg itself; do it at Room Temperature (RT) or 0°C. You can use microwave to couple the next amino acid onto the Phg residue.
Q2: My crude product is black/dark brown. Is the Cl-group decomposing? A: Unlikely. Aryl chlorides are generally stable to TFA and HF. Dark coloration in Boc chemistry usually indicates tryptophan alkylation or excessive scavenger degradation.
-
Check: Did you use scavengers? For 4-Cl-Phg sequences, use p-cresol and thiocresol in the HF cleavage. Avoid anisole if possible as it can sometimes participate in Friedel-Crafts reactions if the peptide is very reactive.
Q3: I see a +18 mass peak. What is it? A: This is likely the hydrolysis of the active ester or the symmetric anhydride if you used DIC. However, if you see a +18 peak relative to a DKP , it means your DKP has hydrolyzed in the HPLC buffer.
-
More common:[6] A -18 mass peak indicates DKP formation (loss of water during cyclization) or aspartimide formation (if Asp is present).
Q4: Why not use Fmoc chemistry instead?
A: You can, but 4-Cl-Phg is extremely sensitive to Piperidine (20% in DMF). Piperidine is a strong secondary base (
-
If you must use Fmoc: Use DBU/Piperidine (2%) for shorter times, or 0.1 M HOBt in the deprotection cocktail to suppress racemization.
References
-
Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research. Link
-
Carpino, L. A., & El-Faham, A. (1995). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Journal of Organic Chemistry. Link
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[4] Chemistry - A European Journal. Link
-
Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[2][7][8][3][9] Journal of the American Chemical Society.[10] Link
- Beisswenger, M., & Sewald, N. (2005). Synthesis of 4-chlorophenylglycine containing peptides. Journal of Peptide Science.
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis (2007) | Martina Schnölzer | 201 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 7. (PDF) In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis [academia.edu]
- 8. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Troubleshooting N-Boc-(4-chlorophenyl)glycine Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges posed by arylglycine derivatives in peptide chemistry. N-Boc-(4-chlorophenyl)glycine presents a notorious dual challenge: severe steric hindrance that drastically reduces coupling efficiency, and an extreme propensity for base-catalyzed epimerization (racemization)[1].
This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you optimize your synthetic workflows, ensuring both high yield and strict stereochemical integrity.
Workflow Decision Matrix
Caption: Decision matrix for optimizing N-Boc-(4-chlorophenyl)glycine coupling strategies.
Troubleshooting Guides & FAQs
Q1: Why do I consistently observe low coupling yields and deletion sequences when incorporating N-Boc-(4-chlorophenyl)glycine, even with excess reagents? Mechanistic Causality: The 4-chlorophenyl group is directly attached to the alpha-carbon, creating a massive steric shield around the activated carbonyl. This physical barrier restricts the trajectory of the incoming amine nucleophile, drastically reducing the kinetic rate of amidation. Furthermore, using a large excess of standard carbodiimides (like DIC) without a highly efficient additive often leads to the formation of poorly reactive N-acylureas rather than the desired amide[2]. Solution: Upgrade your coupling additive. Switch from standard HOBt to highly reactive additives like Oxyma Pure . Oxyma forms a highly reactive ester intermediate that is less sterically demanding and significantly accelerates the acylation of bulky residues[3]. For Solid-Phase Peptide Synthesis (SPPS), implement a double-coupling strategy with fresh reagents rather than a single prolonged coupling.
Q2: To overcome the steric hindrance, I used HATU with DIPEA, but my chiral purity dropped significantly. Why does this happen, and how do I fix it? Mechanistic Causality: Arylglycines are uniquely prone to epimerization. The alpha-proton is unusually acidic because the resulting carbanion is resonance-stabilized by the adjacent aromatic ring. Strong, unhindered bases like DIPEA rapidly abstract this proton, leading to racemization via direct enolization or the formation of a 5-(4H)-oxazolone intermediate. Solution: You must decouple steric activation from basicity.
-
Change the Base: Replace DIPEA with a weaker, more sterically hindered base like 2,4,6-trimethylpyridine (TMP). TMP provides the necessary basicity to drive the HATU reaction but is too bulky to efficiently abstract the sterically shielded alpha-proton, reducing racemization to negligible levels[4].
-
Change the Coupling System: Alternatively, use the DIC/Oxyma Pure system. It operates under essentially neutral conditions, completely avoiding the need for a tertiary amine base, and has been proven to outperform HATU/DIPEA in maintaining the stereochemical integrity of phenylglycine derivatives[3][5].
Q3: What is the optimal solvent system to maintain solubility and reactivity for this bulky residue? Mechanistic Causality: Aggregation and poor solvation exacerbate steric hindrance. Bulky, hydrophobic residues often suffer from poor swelling in SPPS, causing the growing peptide chain to fold in on itself and hide the reactive N-terminus. Solution: A solvent system of pure DMF or a mixture of DCM/DMF (1:1) is highly recommended. The DIC/Oxyma system shows excellent solubility profiles for Boc/Fmoc-protected bulky amino acids in these solvent systems, ensuring the reactive intermediates remain fully solvated and accessible[6].
Quantitative Data: Coupling Reagent Performance
The following table synthesizes experimental data regarding the activation of highly hindered, epimerization-prone arylglycine derivatives. It highlights the critical balance between driving the reaction to completion and preserving chirality.
| Coupling Reagent System | Base Additive | Relative Yield | Epimerization Rate (D-isomer %) | Mechanism / Note |
| DIC / Oxyma Pure | None | > 95% | < 0.1 - 1.0% | Neutral conditions prevent oxazolone formation[3]. |
| DIC / HOBt | None | ~ 60% | ~ 3.7% | Insufficient activation for bulky residues[3]. |
| HATU | DIPEA | > 90% | ~ 28.0% (High) | Strong base rapidly abstracts the acidic alpha-proton[1]. |
| HATU | TMP | > 90% | < 2.0% | Hindered base prevents direct enolization[4]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols include built-in validation steps. Do not proceed to subsequent synthetic steps without confirming these quality control checkpoints.
Protocol 1: Optimized Solution-Phase Coupling (DIC / Oxyma Pure)
This protocol is designed to maximize yield while operating under neutral conditions to prevent epimerization.
-
Preparation: Dissolve 1.0 equivalent of the target amine in a 1:1 mixture of anhydrous DCM/DMF (concentration ~0.1 M).
-
Pre-activation: In a separate vial, dissolve 1.2 equivalents of N-Boc-(4-chlorophenyl)glycine and 1.2 equivalents of Oxyma Pure in DMF.
-
Activation: Add 1.2 equivalents of DIC to the acid/Oxyma mixture. Stir for exactly 2 minutes at room temperature. Caution: Prolonged pre-activation increases the risk of side reactions.
-
Coupling: Transfer the activated ester mixture dropwise into the amine solution. Stir at room temperature for 2 to 4 hours.
-
Self-Validation Checkpoint: Quench a 10 µL aliquot in acetonitrile and analyze via LC-MS to confirm the disappearance of the starting amine. Following workup, perform Chiral HPLC on the crude mixture. The protocol is validated if the D-enantiomer peak integrates to < 1.0%.
Protocol 2: SPPS Double-Coupling Strategy (HATU / TMP)
This protocol utilizes high-activity reagents controlled by a hindered base, ideal for solid-phase synthesis where DIC/Oxyma may face resin-swelling limitations.
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Drain completely.
-
Reagent Mixture: For a 0.1 mmol scale, dissolve 3.0 equivalents of N-Boc-(4-chlorophenyl)glycine and 2.9 equivalents of HATU in minimal DMF.
-
Base Addition: Add 6.0 equivalents of TMP (2,4,6-trimethylpyridine) to the mixture. Do not use DIPEA.
-
First Coupling: Immediately add the mixture to the resin. Agitate at room temperature for 45 minutes. Drain and wash the resin with DMF (3 x 1 min).
-
Second Coupling: Repeat steps 2 through 4 with fresh reagents to force the sterically hindered reaction to completion.
-
Self-Validation Checkpoint: Perform a micro-cleavage on a few beads using a TFA cocktail. Analyze the supernatant via LC-MS. The protocol is validated if the mass corresponding to the deletion sequence (des-Phg) is absent.
References
1.[2] Coupling agents for the synthesis of polypeptides and polynucleotides. Google Patents (WO2009138985A2). 2. Epimerisation in Peptide Synthesis. PMC - NIH. 3.[5] Improvement of peptide nucleic acid (PNA) synthesis, by use of DIC/Oxyma and microwave heating. SAS Publishers. 4.[4] Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. 5.[3] 3 - Organic Syntheses Procedure (Oxyma Pure). Organic Syntheses. 6.[6] Greening the synthesis of peptide therapeutics: an industrial perspective. PMC - NIH.
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2009138985A2 - Coupling agents for the synthesis of polypeptides and polynucleotides - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. saspublishers.com [saspublishers.com]
- 6. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Purification of N-Boc-(4-chlorophenyl)glycine via Recrystallization
Welcome to the Technical Support Center for amino acid purification. N-Boc-(4-chlorophenyl)glycine is a sterically bulky, highly lipophilic, and acid-sensitive unnatural amino acid. Due to the rotational freedom of the tert-butyloxycarbonyl (Boc) group and the disruptive lipophilicity of the 4-chlorophenyl ring, this compound exhibits a high kinetic barrier to crystal lattice formation. Consequently, researchers frequently encounter phase separation issues during purification.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield, high-purity recrystallization.
Part 1: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)
Q: Every time I attempt to cool my supersaturated solution of N-Boc-(4-chlorophenyl)glycine, it forms a milky emulsion and settles as a viscous gel rather than forming crystals. Why does this happen? A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[1]. It occurs when the temperature at which the solution becomes supersaturated is higher than the melting point of the solute-impurity mixture. Because impurities (e.g., unreacted di-tert-butyl dicarbonate, residual solvents) depress the melting point of the compound, the solute separates as an amorphous, product-rich liquid phase rather than integrating into a rigid crystal lattice. The bulky 4-chlorophenyl group further hinders rapid lattice integration, making this compound particularly prone to LLPS.
Q: My batch has already oiled out at the bottom of the flask. How do I rescue it without losing my product? A: Recrystallization failures rarely result in lost material because the compound remains safely in the flask[2]. You can rescue the batch using one of the following causality-driven methods:
-
Reheating and Solvent Adjustment: Return the flask to the heat source. Add a few drops of your "good" solvent (Ethyl Acetate) until the oil redissolves into a completely clear solution. The oiling out was likely caused by excessive anti-solvent or cooling too rapidly. Cool the solution much more slowly this time; rapid cooling forces the compound out of solution too quickly, bypassing the nucleation phase[3].
-
Trituration (Pulping): If the oil has settled and cooled, concentrate the mixture under high vacuum to remove all residual solvents. Add a non-polar anti-solvent (like n-hexane or diethyl ether) directly to the oil and vigorously stir or sonicate. The mechanical shear forces the disordered molecules into a lattice, causing the oil to precipitate as a white solid[4],[5].
-
Seeding: If you have a small amount of previously purified N-Boc-(4-chlorophenyl)glycine, drop a "seed crystal" into the emulsion. This provides an immediate thermodynamic template, bypassing the kinetic barrier of primary nucleation[1].
Part 2: Solvent Selection & Thermal Stability
Q: What is the optimal solvent system for N-Boc-(4-chlorophenyl)glycine? A: A dual-solvent system of Ethyl Acetate (EtOAc) and Hexanes is highly recommended[4]. EtOAc acts as the "good" solvent because its moderate polarity effectively solvates the hydrogen-bonding carbamate and carboxylic acid groups. Hexanes act as the "poor" solvent (anti-solvent), reducing the dielectric constant of the medium to force the lipophilic 4-chlorophenyl group to aggregate and precipitate.
Q: Can I boil the solvent to force the crude mass into solution faster? A: No. You must strictly control the temperature (T < 60°C). The Boc protecting group is highly sensitive to acidic conditions and can undergo thermal degradation[6]. At elevated temperatures, especially if trace acidic impurities are present from the reaction workup, the Boc group can rapidly deprotect, releasing isobutylene gas and carbon dioxide[7],[8]. Gentle heating (50–55°C) is sufficient for dissolution.
Part 3: Quantitative Data & Solvent Parameters
To optimize your solvent ratios, it is critical to understand the thermodynamic properties of the solvents interacting with your compound.
| Solvent | Role in Recrystallization | Boiling Point (°C) | Dielectric Constant (ε) | Troubleshooting Application |
| Ethyl Acetate | Primary (Good) Solvent | 77.1 | 6.02 | Solubilizes Boc and COOH groups. Add dropwise to rescue oiled-out batches. |
| Hexanes | Anti-Solvent | 68.0 | 1.89 | Induces supersaturation. Over-addition causes immediate LLPS. |
| Diethyl Ether | Trituration Solvent | 34.6 | 4.30 | Used for mechanical pulping of stubborn oiled-out residues at room temp. |
| Dichloromethane | Contaminant | 39.6 | 8.93 | Residual DCM from workup prevents crystallization. Must be removed via vacuum. |
Part 4: Self-Validating Experimental Protocols
Protocol A: Optimized Mixed-Solvent Recrystallization
This protocol utilizes built-in validation checks to prevent LLPS before it occurs.
-
Initial Dissolution: Place 1.0 g of crude N-Boc-(4-chlorophenyl)glycine in a 50 mL Erlenmeyer flask. Add 3.0 mL of EtOAc. Heat gently to 50–55°C with stirring.
-
Validation Check: The solution must become completely transparent. If solid remains after 5 minutes, add EtOAc in 0.5 mL increments. Do not exceed 5.0 mL/g to prevent over-dilution.
-
-
Anti-Solvent Addition: Remove the flask from the heat source momentarily. Add Hexanes dropwise while swirling continuously.
-
Validation Check: Stop adding Hexanes the moment a milky cloudiness persists for >5 seconds. If the cloudiness dissipates immediately, the saturation point has not been reached.
-
-
Clarification: Add 1 to 3 drops of hot EtOAc to the cloudy solution and swirl.
-
Validation Check: The solution must return to 100% optical clarity. Any residual turbidity will act as a nucleation site for an oil phase rather than a crystal phase.
-
-
Controlled Cooling: Cover the flask with a watch glass. Allow it to cool undisturbed at room temperature for 2 hours, then transfer to an ice bath for 30 minutes.
-
Validation Check: Formation of distinct, geometric white crystals confirms successful nucleation.
-
-
Isolation: Collect the crystals via vacuum filtration. Wash with 2.0 mL of ice-cold Hexanes and dry under high vacuum to a constant weight.
Protocol B: Trituration Rescue for Oiled-Out Batches
Use this protocol if Protocol A results in a viscous oil at the bottom of the flask.
-
Solvent Removal: Transfer the oiled-out mixture to a round-bottom flask and concentrate to absolute dryness using a rotary evaporator, followed by 30 minutes on a high-vacuum manifold.
-
Causality: Residual EtOAc traps the compound in a solvated, amorphous state.
-
-
Pulping: Add 10.0 mL of Diethyl Ether or Hexanes to the thick, glassy oil.
-
Mechanical Shear: Vigorously scrape the oil against the glass using a metal spatula, or place the flask in an ultrasonic bath for 15 minutes.
-
Validation Check: The clear/yellow oil will rapidly turn opaque and fracture into a fine, white crystalline powder[5].
-
-
Filtration: Filter the resulting powder and proceed to re-attempt Protocol A with a slower cooling rate.
Part 5: Workflow Visualization
Workflow for N-Boc-(4-chlorophenyl)glycine recrystallization and LLPS troubleshooting.
References
-
Chemistry Teaching Labs - University of York. Problems with Recrystallisations. Available at:[Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. Available at:[Link]
-
Mettler Toledo. Oiling Out in Crystallization. Available at:[Link]
- Google Patents. CN112661672A - Crystallization method of Boc-amino acid.
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available at:[Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Available at:[Link]
-
The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Available at:[Link]
Sources
- 1. mt.com [mt.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Resolving Aggregation in 4-Chlorophenylglycine (4-Cl-Phg) Peptides
Welcome to the Advanced Peptide Troubleshooting Guide. This resource is designed for researchers and drug development professionals facing synthesis and purification bottlenecks when incorporating 4-chlorophenylglycine (4-Cl-Phg) into peptide sequences.
4-Cl-Phg is a non-natural, highly hydrophobic
Visualizing the Problem: The Aggregation Cascade
Logical flow of 4-Cl-Phg aggregation mechanisms and corresponding targeted interventions.
Part 1: FAQs – Understanding the Aggregation Mechanism
Q: Why does the addition of 4-chlorophenylglycine specifically trigger sudden resin shrinkage and synthesis failure?
A: 4-Cl-Phg contains a rigid phenyl ring substituted with a highly electronegative chlorine atom. This creates a "perfect storm" for aggregation: the phenyl ring engages in strong intermolecular
Q: Can I predict at which cycle the aggregation will occur? A: Aggregation is heavily sequence-dependent but rarely occurs before the 5th or 6th residue of the growing chain[4][6]. If 4-Cl-Phg is introduced after a stretch of hydrophobic amino acids (like Ala, Val, Ile) or hydrogen-bonding residues (Gln, Ser, Thr), aggregation is highly probable immediately following its coupling.
Part 2: Troubleshooting Guide – On-Resin SPPS Optimization
Q: My sequence contains 4-Cl-Phg and fails at the subsequent coupling step. How can I modify my SPPS chemistry to force the coupling? A: You must disrupt the intermolecular hydrogen bonding and steric clustering. The most effective approach is a multi-tiered, self-validating system:
-
Resin Selection: Switch from standard polystyrene to a PEG-based resin (e.g., NovaPEG or ChemMatrix) with low loading (0.1–0.2 mmol/g). This increases the spatial distance between growing chains and provides a highly solvating environment[3][7].
-
Backbone Protection: Introduce a Pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser/Thr(
)-OH) or a Dmb/Hmb-protected dipeptide 2-3 residues prior to the 4-Cl-Phg insertion. These act as "kinks" in the peptide backbone, physically preventing -sheet alignment[6]. -
Chaotropic Additives & Solvents: Replace standard DMF with a mixture of NMP/DMSO (e.g., 25% DMSO in NMP) or add chaotropic salts like 0.8 M LiCl or KSCN to the coupling cocktail to disrupt hydrogen bonding[4][6].
Quantitative Comparison of Aggregation-Disrupting Interventions
| Intervention Strategy | Mechanism of Action | Recommended Concentration / Usage | Expected Yield Improvement |
| Low-Loading PEG Resin | Steric separation of peptide chains; high swelling | 0.1 - 0.2 mmol/g[3] | +20% to +40% |
| Pseudoproline Dipeptides | Reversible backbone "kinking" (prevents | Insert every 5-6 residues | +50% to +80% |
| Dmb / Hmb Protection | Blocks backbone amide H-bonding | Insert prior to 4-Cl-Phg | +40% to +60% |
| DMSO / NMP Cosolvents | Enhances solvation of hydrophobic domains | 20-25% DMSO in NMP[6] | +15% to +30% |
| Chaotropic Salts (LiCl) | Disrupts intermolecular hydrogen bonding | 0.4 - 0.8 M in coupling solvent[4] | +10% to +25% |
Protocol 1: Step-by-Step Aggregation-Disrupting Coupling Workflow
Causality Check: This protocol utilizes elevated temperatures and chaotropic agents to maintain the N-terminus in an exposed, solvated state during the critical coupling of, and immediately following, 4-Cl-Phg.
-
Resin Preparation: Swell the low-loading PEG resin (0.15 mmol/g) in 25% DMSO/NMP for 30 minutes at
to maximize polymer matrix expansion[7]. -
Fmoc Deprotection: Treat with 20% piperidine in NMP containing 0.1 M DBU for 2 x 5 minutes. Causality: DBU is critical here as aggregated sequences often exhibit sluggish Fmoc removal; the stronger base forces deprotection[6].
-
Activation: Pre-activate 4 equivalents of the incoming Fmoc-amino acid (or Fmoc-4-Cl-Phg-OH) with 3.9 eq of HATU and 8 eq of DIPEA in NMP containing 0.8 M LiCl. Causality: HATU provides rapid acylation kinetics essential for sterically hindered unnatural amino acids[7].
-
Coupling: Add the activated mixture to the resin. React for 2 hours at
(using a microwave peptide synthesizer if available, to provide kinetic energy that disrupts aggregation)[6][7]. -
Validation: Perform a Kaiser (ninhydrin) test. If positive (indicating incomplete coupling due to aggregation), do not proceed. Perform a second coupling using a different activator (e.g., DIC/Oxyma) in 100% DMF to alter the solvation dynamics[8].
Decision tree for SPPS cycles, highlighting dynamic interventions when aggregation is detected.
Part 3: Troubleshooting Guide – Post-Cleavage Solubilization
Q: I successfully synthesized the 4-Cl-Phg peptide, but it precipitates immediately upon cleavage or during HPLC purification. How do I solubilize it?
A: The hydrophobic collapse of 4-Cl-Phg-rich peptides in aqueous or standard acetonitrile/water gradients is a well-documented phenomenon[2]. Standard TFA cleavage cocktails remove the solubilizing side-chain protecting groups, exposing the bare hydrophobic core. To resolve this, you must use fluorinated alcohols, specifically Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE). These solvents are strong hydrogen-bond donors but poor acceptors, effectively coating the peptide backbone and disrupting intermolecular
Protocol 2: HFIP/TFA Disaggregation and Solubilization Workflow
Causality Check: This protocol ensures that the lyophilized, aggregated crude peptide is completely monomerized before injection onto a reverse-phase HPLC column, preventing column fouling and broad, unresolved peaks.
-
Initial Solvation: Place the lyophilized crude peptide in a suitable glass vial. Add 100% HFIP to achieve a concentration of 1-2 mg/mL[4].
-
Disruption: Sonicate the mixture for 15-30 minutes at room temperature. The solution should transition from a cloudy suspension to completely clear. Causality: Sonication provides the mechanical energy required to break macroscopic aggregates, while HFIP disrupts the microscopic hydrogen-bond networks[4][6].
-
Acidification (Optional): If the peptide remains slightly turbid, add 5-10% (v/v) TFA. The low pH protonates acidic residues, increasing net charge and electrostatic repulsion between peptide chains.
-
Evaporation & Reconstitution: Gently evaporate the HFIP under a stream of nitrogen gas until a thin film remains[4]. Immediately reconstitute the film in the starting HPLC mobile phase (e.g., 20% Acetonitrile, 80% Water with 0.1% TFA).
-
Chromatography: Inject immediately. Do not let the aqueous solution sit on the autosampler for extended periods, as the 4-Cl-Phg residues will slowly re-aggregate over time.
References
- BenchChem - A Comparative Guide to Aggregation-Disrupting Techniques in Solid-Phase Peptide Synthesis.
- AAPPTec - Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Biovera Research - Solid-Phase Peptide Synthesis Methods: Complete Guide.
- Vapourtec Ltd - Solid-phase peptide synthesis.
- Google Patents (EP3634978A1) - Tau aggregation inhibitors.
- BenchChem - minimizing epimerization in reactions involving (R)-4-Chlorophenylglycine.
- PMC (NIH) - Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G.
- Sigma-Aldrich - Overcoming Aggregation in Solid-phase Peptide Synthesis.
- ChemPep - Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.
- BenchChem - Technical Support Center: Aggregation in Difficult Peptide Sequences.
Sources
- 1. EP3634978A1 - Tau aggregation inhibitors - Google Patents [patents.google.com]
- 2. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. biovera.com.au [biovera.com.au]
- 8. vapourtec.com [vapourtec.com]
Reducing side reactions during TFA deprotection of Boc-4-Cl-Phg-OH
Technical Support Center: Optimization of Boc-4-Cl-Phg-OH Deprotection
Subject: Reducing Side Reactions for 4-Chlorophenylglycine Derivatives Document ID: TS-BOC-PHG-042 Status: Active / Verified
Part 1: The Diagnostic Matrix
Executive Summary:
4-Chlorophenylglycine (4-Cl-Phg) presents a dual-threat challenge during Boc deprotection. Unlike standard aliphatic amino acids, it possesses a benzylic alpha-carbon that is highly susceptible to racemization (acid-catalyzed enolization), a risk exacerbated by the electron-withdrawing chlorine substituent. Secondly, the generation of tert-butyl cations (
Quick-Reference Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Loss of Chirality (Racemization) | Acid-catalyzed enolization due to benzylic acidity. | Reduce Temperature: Perform reaction at 0°C. Limit Time: Do not exceed 30 mins. Avoid: Prolonged exposure to neat TFA. |
| Extra Peaks (+56 Da) | tert-Butylation (Alkylation) of the phenyl ring or carboxylate. | Increase Scavengers: Use "Cocktail K" or high-TIPS/Water mix. Volume: Ensure TFA volume is >10x substrate mass to dilute cations. |
| Incomplete Deprotection | Reaction quenched too early due to fear of racemization. | Two-Stage Protocol: 5 min @ 0°C (bulk removal) |
| "Sticky" Precipitate | Polymerized isobutylene or insufficient ether wash. | Workup: Use cold diethyl ether/hexane (1:1) for precipitation.[1][4] Sonicate the pellet. |
Part 2: Deep Dive – The Chemistry of Failure
To prevent side reactions, we must understand the specific instability of the 4-Cl-Phg core.
The Racemization Trap (The 4-Cl Effect)
Phenylglycine (Phg) is inherently unstable because its
-
The Chlorine Factor: The 4-Chloro substituent is electron-withdrawing (Inductive effect,
). This pulls electron density away from the -carbon, making the -proton more acidic than in unsubstituted Phenylglycine. -
Mechanism: In strong acid (TFA), the carbonyl oxygen is protonated.[4][5] If the
-proton is lost, the resulting enol is stabilized.[6] Upon re-protonation, the stereocenter resets as a racemic mixture.
The Cation Cascade
Cleavage of the Boc group releases the tert-butyl cation (
-
Re-esterification: The free carboxyl group of the amino acid is a nucleophile. Without water to quench the cation,
can attack the carboxylate, reforming a tert-butyl ester (effectively re-protecting the C-terminus). -
Friedel-Crafts: While the 4-Cl ring is deactivated, intermolecular alkylation can still occur if the concentration is high and scavengers are absent.
Part 3: The "Golden Standard" Protocol
Objective: Complete Boc removal with <1% racemization and zero alkylation adducts.
Reagents:
-
TFA: Trifluoroacetic acid (Sequencing Grade).
-
Scavenger Cocktail: TFA / TIPS /
(95:2.5:2.5 v/v).[2]-
Why TIPS? Triisopropylsilane is a hydride donor that irreversibly reduces
to isobutane (gas). -
Why Water? Essential to hydrolyze the intermediate trifluoroacetate ester and solvate the deprotected amine salt.
-
Step-by-Step Methodology:
-
Preparation:
-
Dissolve Boc-4-Cl-Phg-OH in a minimal amount of DCM (optional, only if solubility is poor). Ideally, add the scavenger cocktail directly to the solid.
-
Cool the scavenger cocktail to 0°C before addition.
-
-
Reaction (The "Cold Shock"):
-
Add 10 mL of Cocktail per 1 g of substrate .
-
Stir vigorously at 0°C for 30 minutes .
-
Note: Do not let this reaction run overnight. The risk of acid-catalyzed racemization increases linearly with time.
-
-
Quenching & Workup:
-
Do not rotovap at high heat. High temps (>40°C) with residual acid promote racemization.
-
Precipitate directly by adding cold Diethyl Ether (Et2O) (10x reaction volume).
-
Centrifuge (3000 rpm, 5 min) to pellet the product. Decant the supernatant (containing scavengers and isobutylene byproducts).
-
-
The Wash (Critical):
-
Resuspend the pellet in fresh Et2O. Sonicate briefly. Centrifuge and decant. Repeat 2x.
-
Dry under high vacuum at room temperature.
-
Part 4: Visualizing the Pathway
The following diagram illustrates the competing pathways: the desired deprotection versus the side reactions (Alkylation and Racemization) and how Scavengers intervene.
Caption: Mechanistic pathway showing the critical role of scavengers in intercepting the t-butyl cation before it can re-alkylate the sensitive 4-Cl-Phg product.
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use HCl/Dioxane instead of TFA to avoid racemization? A: Yes, and it is often preferred for Phg derivatives. 4M HCl in Dioxane is anhydrous and generally causes less racemization than TFA because the chloride counter-ion is less conducive to stabilizing the protonated intermediate than trifluoroacetate. However, HCl cleavage is slower. If using TFA, strict temperature control (0°C) is your primary safeguard.
Q2: Why do I see a +56 Da impurity despite using scavengers? A: +56 Da corresponds to the tert-butyl group. This indicates re-alkylation (ester formation) or incomplete deprotection.
-
Troubleshoot: If the peak disappears after treating the product with neat TFA for 5 more minutes, it was incomplete deprotection. If it remains, it is a stable alkylated byproduct. Increase the TIPS concentration to 5% in your next run.
Q3: My product is an oil, not a solid. What happened? A: Phenylglycine derivatives often form oils if residual TFA or scavengers (like phenol) remain.
-
Fix: Triturate the oil with cold hexane/ether (1:1). Scratch the side of the flask with a glass rod to induce crystallization. If it remains oily, dissolve in water/acetonitrile and lyophilize to obtain a fluffy powder.
Q4: Is the Chlorine atom stable in TFA? A: Yes. Aryl chlorides are highly stable to TFA acidolysis. You do not need to worry about losing the chlorine substituent or hydrolysis to a phenol under standard deprotection conditions.
Part 6: References
-
Lundt, B. F., et al. (1978). "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 12(5), 258-268.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][4][5][8][9] Chemical Reviews, 109(6), 2455–2504.
-
Sigma-Aldrich Technical Bulletin. "Cleavage and Deprotection Protocols for Peptide Synthesis."
-
BenchChem Technical Support. "Scavengers for Boc deprotection to prevent side reactions."
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. peptide.com [peptide.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
Strategies for handling moisture sensitivity in Boc-amino acid derivatives
Specialized Guide for Moisture Management in Peptide Chemistry
Status: Operational Operator: Senior Application Scientist Ticket ID: BOC-H2O-PROTOCOLS
Welcome to the Technical Support Center
You are likely here because you are experiencing inconsistent coupling yields, "gummy" precipitates, or unexpected stoichiometry in your Boc-chemistry workflows. While
This guide is not a generic textbook summary. It is a troubleshooting system designed to isolate and eliminate water as a variable in your synthesis.
Module 1: Storage & Inventory Management
"The First Line of Defense"
Q: My Boc-amino acid appears clumpy or sticky upon opening. Is it degraded?
A: Not necessarily degraded, but likely compromised by hygroscopic caking . Boc-amino acids, particularly those with polar side chains (e.g., Boc-Ser(Bzl)-OH, Boc-Thr(Bzl)-OH), are hygroscopic. If the bottle was opened while cold, atmospheric moisture condensed onto the solid.
The Risk: Water weight leads to weighing errors. If you weigh 1.00 g of "wet" amino acid, you might only be adding 0.90 g of actual reagent. This messes up your equivalents, leading to incomplete coupling.
Q: How do I prevent "Freezer-Induced" moisture contamination?
A: You must follow the Thermal Equilibrium Protocol . Never open a cold bottle. The temperature differential creates a vacuum effect that sucks moist air into the container.
Protocol: The "Warm-Up" Cycle[1]
-
Remove container from freezer (-20°C).
-
Place immediately into a desiccator containing active desiccant (Silica gel or
). -
Allow to warm to room temperature (minimum 2–4 hours, preferably overnight).
-
Open only inside a low-humidity environment or glovebox if available.
-
Seal immediately after weighing (Parafilm is insufficient; use electrical tape over the cap threads).
Figure 1: The Thermal Equilibrium Protocol. Skipping the "Desiccator/Warming" step is the #1 cause of moisture introduction in reagent stocks.
Module 2: The Reaction Environment
"The Invisible Competitor"
Q: Why does moisture lower my yield if the Boc group is acid-labile, not water-labile?
A: You are correct that water does not instantly deprotect the Boc group (unless strong acid is present). However, water destroys your activation system .
In standard carbodiimide couplings (DCC/DIC/EDC), water acts as a nucleophile that competes with your amine.
-
The Intended Path: Amino Acid + DIC
O-Acylisourea Amide Bond. -
The Moisture Path: Water attacks the O-Acylisourea
Regenerates Amino Acid + Urea Byproduct .
Result: You lose 1 equivalent of coupling reagent for every molecule of water.[2] The reaction stalls because you run out of activator, not because the amino acid degraded.
Visualization: The Competitive Pathway
Figure 2: Kinetic competition during coupling.[3] Water diverts the expensive activated intermediate into a "dead end" urea byproduct, halting the reaction.
Q: How dry do my solvents need to be?
A: "Bottle dry" is often insufficient for sensitive Boc-couplings. Use the table below to set your specifications.
| Solvent | Max Water Content (ppm) | Drying Method | Notes |
| DCM | < 50 ppm | Distillation over | Wet DCM causes cloudy emulsions with peptide intermediates. |
| DMF | < 150 ppm | Molecular Sieves (4Å) | Wet DMF hydrolyzes active esters rapidly. |
| NMP | < 200 ppm | Molecular Sieves (4Å) | Hygroscopic; absorbs atmospheric water within minutes of opening. |
Pro-Tip: Add activated 3Å or 4Å molecular sieves directly to your solvent bottles 24 hours before use. This is a self-validating system; the sieves actively maintain dryness during storage [1].
Module 3: Troubleshooting & Recovery
"Emergency Protocols"
Q: I suspect my Boc-amino acid is wet. Can I dry it?
A: Yes. Do not use heat, as Boc-amino acids can be thermally unstable or prone to racemization at high temperatures.
The Vacuum Protocol:
-
Place the open vial in a vacuum desiccator.
-
Add fresh Phosphorus Pentoxide (
) or high-grade Silica Gel as the desiccant. -
Apply high vacuum (< 1 mbar) for 24–48 hours at room temperature .
-
Verification: Perform a Karl Fischer (KF) titration before and after.[4][5]
Q: How do I measure water content in solid Boc-amino acids?
A: Standard KF titration can be tricky because amino acids have poor solubility in standard methanol reagents.
Modified KF Protocol [2]:
-
Solvent: Use a mixture of Methanol : Formamide (2:1) to improve solubility.
-
Temperature: If the titrator allows, heat the vessel to 50°C to ensure full dissolution.
-
Target: You want
water by weight for critical couplings.
Q: I see a white precipitate during coupling. Is it moisture related?
A: Likely, yes.
-
Scenario A: It is Dicyclohexylurea (DCU) . This forms normally as DIC is consumed. However, if it forms instantly upon adding DIC (before the amine is added), your solvent is wet.
-
Scenario B: It is the Amino Acid Hydrate . Some Boc-AAs revert to hydrates if exposed to moisture, changing their crystal structure.
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Sehgal, D., & Vijay, I. K. (1994). A method for the high efficiency of water-soluble carbodiimide-mediated amidation.[6][7] Analytical Biochemistry, 218(1), 87–91. [Link]
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Water Content in Amino acids Using Karl Fischer Titration [sigmaaldrich.com]
- 5. metrohm.com [metrohm.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. A method for the high efficiency of water-soluble carbodiimide-mediated amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming slow reaction kinetics with electron-deficient phenylglycines
Technical Support Center: Advanced Synthesis of Electron-Deficient Phenylglycines
Topic: Overcoming Slow Reaction Kinetics & Racemization in Phenylglycine Derivatives Ticket ID: PHG-KIN-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Introduction: The "Push-Pull" Kinetic Trap
Welcome to the Advanced Synthesis Support Hub. You are likely here because your coupling involving an electron-deficient phenylglycine (e.g., 4-CF₃-Phg, 4-NO₂-Phg, or pentafluoro-Phg) has failed.
These residues present a unique "Kinetic Trap" caused by the electron-withdrawing groups (EWGs) on the phenyl ring:
-
When Phg is the Nucleophile (Amine): The EWG pulls electron density from the
-amine, rendering it non-nucleophilic (aniline-like behavior). Result: Stalled coupling, incomplete conversion. -
When Phg is the Electrophile (Carboxylic Acid): The EWG increases the acidity of the benzylic
-proton ( drops significantly). Result: Rapid deprotonation by bases, leading to oxazolone formation and massive racemization.
This guide provides self-validating protocols to navigate this conflict.
Module 1: Diagnostic & Decision Logic
Before proceeding, identify which component of your coupling contains the electron-deficient phenylglycine. The troubleshooting pathway diverges completely based on this factor.
Figure 1: Decision tree for selecting the correct coupling strategy based on the role of the phenylglycine derivative.
Module 2: Protocol A - Phg as the Nucleophile (The "Dead Amine" Problem)
Context: You are trying to attach an amino acid onto the N-terminus of a chain ending in an electron-deficient Phg. The reaction is sluggish because the amine is deactivated.
Core Protocol: HFIP-Assisted High-Activation
This protocol utilizes Hexafluoroisopropanol (HFIP) to alter the solvation shell and hydrogen-bonding network, accelerating kinetics without requiring dangerous heat levels [1, 2].
Reagents:
-
Activator: HATU or COMU (Preferred for safety/solubility) [3].[1]
-
Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine).[2]
-
Solvent: 20% HFIP in DCM (v/v) or pure DMF if HFIP is unavailable.
Step-by-Step:
-
Pre-activation: Dissolve the incoming Fmoc-Amino Acid (4.0 eq) and HATU (3.9 eq) in the minimal amount of DMF. Add DIPEA (8.0 eq). Allow to activate for exactly 30 seconds .
-
Why? Long pre-activation risks guanidinylation of the amine.
-
-
Solvent Swap (The Secret Weapon): If performing Solid Phase Peptide Synthesis (SPPS), wash the resin with DCM.
-
Coupling: Add the pre-activated mixture to the resin.[1] Immediately add HFIP to achieve a final concentration of ~20% HFIP/DCM (or add to DMF mixture).
-
Agitation: Shake/vortex for 2–4 hours at Room Temperature.
-
Microwave Option: If using microwave, limit to 50°C, 25 Watts for 15 mins. Higher temps will degrade the Phg [4].
-
-
Monitoring: Use the Chloranil test (for secondary amines) or cleavage/HPLC. Kaiser test may give false negatives due to the deactivated amine.
Troubleshooting Table: Phg-Nucleophile
| Symptom | Probable Cause | Corrective Action |
| Coupling stalls at <60% | Amine is too electron-deficient (aniline-like). | Switch to TCFH / NMI (Tetramethylchloroformamidinium hexafluorophosphate / N-methylimidazole). This system generates highly reactive acid chlorides in situ, ideal for anilines [5]. |
| Product precipitates | Aggregation of hydrophobic Phg sequences. | Use 100% HFIP or TFE/DCM (1:1) as the coupling solvent. |
| N-terminal degradation | Heat instability. | STOP microwave heating. Switch to double coupling (2 x 2 hr) at room temp. |
Module 3: Protocol B - Phg as the Electrophile (The Racemization Risk)
Context: You are activating an electron-deficient Phg-COOH to couple it to the next amine. The risk here is that the base used for activation will pull the proton off the
Core Protocol: The "Collidine/Oxyma" System
Standard bases like DIPEA (
Reagents:
-
Activator: DIC (Diisopropylcarbodiimide) + Oxyma Pure.
-
Base: 2,4,6-Collidine (Strictly avoid DIPEA/TEA).
-
Solvent: DMF or NMP (keep temperature low).
Step-by-Step:
-
Chill: Cool the reaction vessel to 0°C (ice bath) for the first 15 minutes of coupling.
-
Dissolution: Dissolve Fmoc-Phg-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.
-
Activation: Add DIC (3.0 eq). Do not add base yet if possible.
-
Note: If the amino acid is a salt (e.g., HCl salt), add Collidine (3.0 eq). If it is a free acid, try coupling without base first (DIC/Oxyma is acidic/neutral).
-
-
Coupling: Add to the resin/amine.
-
Time: Allow to react for 1 hour at 0°C, then 1–2 hours at Room Temp. Never heat this step.
Racemization Pathway Visualization:
Figure 2: Mechanism of base-catalyzed racemization via the oxazolone intermediate. Electron-deficient Phg accelerates the "Base removes acidic H+" step.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use HATU for coupling the Phg-COOH (Protocol B)? A: Risky. HATU requires a base (DIPEA/NMM) to function. The moment you add DIPEA to activated electron-deficient Phg, you trigger racemization. If you must use HATU, substitute DIPEA with Collidine or TMP (2,4,6-trimethylpyridine) and keep it at 0°C. However, COMU/Oxyma/Collidine is statistically safer [3, 6].
Q: My LCMS shows a mass +28 Da or +12 Da impurities. What is this? A:
-
+28 Da: Formylation. Likely from using DMF that has degraded into dimethylamine and formic acid. Electron-deficient amines are slow, giving the solvent time to react. Solution: Use fresh, high-grade DMF or switch to NMP.
-
+12 Da: Methylene bridge formation (if using DCM/DIPEA). Rare but possible.
Q: Why do you recommend COMU over HATU? A: COMU is based on Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate), which is a superior racemization suppressant compared to the HOAt found in HATU. Furthermore, COMU is more soluble in DMF/NMP, allowing for higher concentration couplings, which drives the kinetics of sluggish reactions [3].
Q: Is the "Fmoc" protecting group stable on these residues? A: Generally, yes. However, the deprotection step (Piperidine) is basic. Extended exposure to Piperidine after the Phg is coupled can cause slow racemization of the Phg residue already in the chain.
-
Tip: Use Piperazine or DBU/Piperidine mixes for shorter deprotection times (e.g., 5 mins instead of 20) to minimize base exposure.
References
-
Use of HFIP in Peptide Synthesis
- Shieh, W. C., et al. (2003). Nucleophilic Catalysis with 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).Journal of Organic Chemistry.
-
Solvent Effects on Aggregation
-
Paradís-Bas, M., et al. (2016). The role of HFIP in the synthesis of difficult peptides.Chemistry - A European Journal.[3]
-
-
COMU vs HATU Performance
-
El-Faham, A., & Albericio, F. (2010). COMU: A safer and more effective replacement for benzotriazole-based uronium coupling reagents.[4]Journal of Peptide Science.
-
-
Microwave Racemization Risks
- Palasek, S. A., et al. (2007). Limiting racemization in microwave-enhanced SPPS.Journal of Peptide Science.
-
TCFH for Electron-Deficient Amines
-
Collidine/TMP for Racemization Suppression
- Gómez-Martínez, P., et al. (2024). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis.International Journal of Peptide Research and Therapeutics.
Sources
Validation & Comparative
High-Field vs. Benchtop NMR for the Structural Verification of N-Boc-(4-chlorophenyl)glycine
As a Senior Application Scientist, I frequently evaluate analytical platforms for the structural verification of critical pharmaceutical intermediates. N-Boc-(4-chlorophenyl)glycine is a highly versatile, non-natural amino acid derivative used extensively in the synthesis of active pharmaceutical ingredients (APIs). Ensuring its structural integrity and purity is paramount for downstream coupling reactions.
In this guide, I present an objective, data-driven comparison between traditional High-Field NMR (600 MHz) and modern Benchtop NMR (80 MHz) for the analysis of this compound. Rather than just listing parameters, we will explore the causality behind solvent effects, instrument physics, and protocol design to establish a self-validating analytical workflow.
The Analytical Challenge: Instrument & Workflow Selection
The fundamental difference between benchtop and high-field NMR lies in the Larmor frequency, which dictates both sensitivity and spectral dispersion. Because benchtop systems operate at lower magnetic fields (e.g., 1.88 Tesla for 80 MHz), the chemical shift dispersion in Hertz is proportionally reduced[1]. However, scalar coupling constants (
Workflow for NMR-based structural verification of N-Boc-(4-chlorophenyl)glycine.
Experimental Methodology: A Self-Validating Protocol
To ensure absolute trustworthiness in our data, every analytical run must be a self-validating system. The following protocol is designed to guarantee quantitative accuracy and spectral integrity across both platforms.
Step-by-Step Acquisition Protocol
-
Sample Preparation & Internal Calibration :
-
High-Field (600 MHz): Weigh exactly 15.0 mg of N-Boc-(4-chlorophenyl)glycine.
-
Benchtop (80 MHz): Weigh exactly 40.0 mg of the compound.
-
Action: Dissolve the sample in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: The higher concentration for benchtop NMR compensates for the lower Boltzmann population difference at 1.88 Tesla[1]. TMS acts as an internal self-validation metric; if the TMS peak deviates from 0.00 ppm, the magnetic field is drifting.
-
-
Solvent Selection & Causality : While DMSO-d6 provides excellent solubility, it acts as a strong hydrogen-bond acceptor. Transitioning to a highly polar solvent like DMSO-d6 disrupts internal dynamics, replacing them with strong intermolecular hydrogen bonds between the solvent and the urethane NH, which consequently deshields the N-Boc carbonyl carbon, shifting it downfield[2]. For routine structural verification, CDCl3 is preferred to preserve intramolecular hydrogen bonding dynamics.
-
Tuning, Matching, and Shimming :
-
Perform automated tuning and matching.
-
Self-Validation: Perform a gradient shim followed by a manual fine shim on the Z and Z2 axes. The protocol is only validated to proceed if the Full Width at Half Maximum (FWHM) of the TMS peak is
Hz. This prevents the acquisition of artificially broadened spectra that could be misinterpreted as impurities[3].
-
-
Acquisition Parameters (1H NMR) :
-
Pulse Angle : 30° (zg30).
-
Relaxation Delay (
) : 10 seconds. -
Causality: A long
ensures complete longitudinal relaxation ( ) of all protons, making the integration strictly quantitative for purity assessment[3]. -
Number of Scans (NS) : 16 (High-Field) vs. 64 (Benchtop).
-
Spectral Analysis & Data Comparison
The structural verification of N-Boc-(4-chlorophenyl)glycine relies on identifying four key domains: the tert-butyl group, the
1H NMR Performance
-
The Boc Group (~1.40 ppm) : This appears as a massive, sharp singlet integrating to 9 protons. Because it is an isolated spin system, it is perfectly resolved on both 600 MHz and 80 MHz systems, making it the ideal internal reference for quantitative integration[4].
-
The Aromatic Region (7.30 - 7.40 ppm) : The 4-chlorophenyl group forms a classic AA'BB' spin system. At 600 MHz, the chemical shift difference (
) between the ortho and meta protons is much larger than the coupling constant ( ), resulting in two distinct, roofed doublets. At 80 MHz, the reduced ratio pushes the spin system into the strong coupling regime (second-order kinetics), causing the doublets to collapse into a complex, overlapping multiplet[1].
13C NMR Performance
-
Aliphatic Carbons : The Boc methyl carbons (~28.3 ppm) and the
-carbon (~57.5 ppm) are readily observed on both systems. -
Quaternary & Carbonyl Carbons : The Boc carbonyl (~155.0 ppm) and the carboxylic acid carbonyl (~174.5 ppm) suffer from long
relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement[2]. On a 600 MHz system, these are resolved in 10 minutes. On an 80 MHz benchtop system, detecting these quaternary carbons requires prolonged acquisition times ( hours) or the addition of a paramagnetic relaxation agent like Chromium(III) acetylacetonate (Cr(acac)3)[4].
Quantitative Comparison Table
| Spectral Feature | Nucleus | Expected Shift (ppm) | 600 MHz Performance (High-Field) | 80 MHz Performance (Benchtop) |
| Boc Methyls | 1H | 1.40 | Sharp singlet, baseline resolved | Sharp singlet, excellent SNR |
| Alpha-CH | 1H | 5.30 | Well-resolved doublet ( | Broadened doublet / pseudo-singlet |
| Amide NH | 1H | 5.60 | Broad doublet | Broad peak, often overlaps |
| Aromatic CH | 1H | 7.30 - 7.40 | Clear AA'BB' system (two doublets) | Second-order multiplet (roof effect) |
| Boc Methyls | 13C | 28.3 | High SNR, 10 min acquisition | Moderate SNR, 2-4 hr acquisition |
| C-Cl (Aromatic) | 13C | 134.5 | Resolved singlet | May require overnight acquisition |
| Carbonyls (C=O) | 13C | 155.0, 174.5 | Distinct singlets | Low intensity, requires relaxation agent |
Conclusion & Recommendations
For the routine quality control and lot release of N-Boc-(4-chlorophenyl)glycine, Benchtop NMR (80 MHz) is highly capable. The integration ratio between the Boc singlet (9H) and the aromatic multiplet (4H) provides a rapid, self-validating metric for compound identity and gross purity without the need for cryogenic maintenance[4].
However, if the goal is rigorous impurity profiling—such as detecting trace amounts of unreacted 4-chlorophenylglycine or identifying specific regioisomeric impurities—High-Field NMR (600 MHz) remains mandatory. The high-field system is required to resolve the complex scalar couplings of the aromatic ring and to detect quaternary carbons within a practical timeframe.
References
-
Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs. researchgate.net.1[1]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. mdpi.com. 2[2]
-
Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. nih.gov. 3[3]
Sources
Comparative Guide: HPLC Methodologies for the Purity Determination of N-Boc-(4-chlorophenyl)glycine
As a Senior Application Scientist, I approach the purity validation of unnatural amino acids not merely as a compliance checkbox, but as a critical risk mitigation strategy. N-Boc-(4-chlorophenyl)glycine (CAS: 53994-85-7) is a vital building block in the synthesis of therapeutic peptides and small-molecule active pharmaceutical ingredients (APIs). The presence of the bulky, electron-withdrawing 4-chlorophenyl group at the alpha-carbon introduces unique steric and electronic properties.
Because impurities can lead to chain termination or the insertion of incorrect stereocenters during solid-phase peptide synthesis (SPPS), a single analytical method is insufficient. This guide objectively compares the two mandatory chromatographic workflows required to fully qualify this compound: Reversed-Phase HPLC (RP-HPLC) for chemical purity and Normal-Phase Chiral HPLC for enantiomeric purity.
Chemical Purity: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the gold standard for quantifying synthesis byproducts, such as unreacted 4-chlorophenylglycine (des-Boc), incompletely protected derivatives, or degradation products[1].
Causality of Experimental Choices
The separation relies on hydrophobic partitioning. However, the free carboxylic acid group of N-Boc-(4-chlorophenyl)glycine presents an analytical challenge. Without an acidic modifier, the molecule exists in a state of partial ionization, leading to multiple partitioning states and severe peak tailing. We utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase to drop the pH to approximately 2.0. This suppresses ionization, driving the molecule into a single, neutral, hydrophobic state that interacts predictably with the C18 stationary phase, yielding sharp, reproducible peaks[1].
Step-by-Step Methodology
-
Sample Preparation: Dissolve the N-Boc-(4-chlorophenyl)glycine sample in a 1:1 mixture of Water:Acetonitrile to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm PTFE syringe filter.
-
Column Selection: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Phase A: HPLC-grade Water + 0.1% TFA
-
Phase B: HPLC-grade Acetonitrile + 0.1% TFA
-
-
Gradient Program: Linear gradient from 10% B to 90% B over 20 minutes to elute both polar byproducts and the highly retained main peak.
-
Flow Rate & Temperature: 1.0 mL/min at 30°C.
-
Detection: UV absorbance at 220 nm (optimal for the peptide/carbamate bond) and 254 nm (optimal for the chlorophenyl ring).
The Self-Validating System
A robust method must prove its resolving power before sample analysis. Prior to the analytical batch, inject a System Suitability Test (SST) solution containing N-Boc-(4-chlorophenyl)glycine spiked with 1% of a known related substance (e.g., the des-Boc precursor). The system is validated only if the resolution (
Enantiomeric Purity: Normal-Phase Chiral HPLC
For therapeutic applications, the enantiomeric purity of protected
Causality of Experimental Choices
Chiral recognition of unnatural amino acids relies on a transient, three-point interaction model. We utilize polysaccharide-based CSPs (e.g., derivatized amylose or cellulose). The carbamate (Boc) and carboxylic acid groups engage in hydrogen bonding and dipole-dipole interactions with the chiral cavities of the CSP[3]. Simultaneously, the electron-deficient 4-chlorophenyl ring participates in
Step-by-Step Methodology
-
Sample Preparation: Dissolve the sample in Hexane:Isopropanol (80:20) to a concentration of 0.5 mg/mL. Filter through a 0.22 µm filter.
-
Column Selection: Polysaccharide-based CSP (e.g., CHIRALPAK IC or Lux Cellulose-2, 4.6 x 250 mm, 5 µm)[2][3].
-
Mobile Phase: Hexane / Isopropanol / TFA (80:20:0.1 v/v/v). Isocratic elution.
-
Flow Rate & Temperature: 1.0 mL/min at 25°C (lower temperatures often enhance chiral recognition).
-
Detection: UV absorbance at 254 nm.
The Self-Validating System
Inject a racemic reference standard (a 50:50 mixture of D- and L- N-Boc-(4-chlorophenyl)glycine). The system is validated for chiral discrimination only if the enantiomers exhibit baseline resolution (
Comparative Data Presentation
The following table summarizes the operational parameters and expected performance metrics for both methodologies, ensuring high-precision analysis[].
| Parameter | RP-HPLC (Chemical Purity) | Chiral HPLC (Enantiomeric Purity) |
| Primary Objective | Quantify synthesis byproducts (e.g., des-Boc) | Separate and quantify D- and L-enantiomers |
| Stationary Phase | Octadecylsilane (C18) | Polysaccharide-based CSP (e.g., Cellulose-2) |
| Mobile Phase | Water/Acetonitrile + 0.1% TFA (Gradient) | Hexane/Isopropanol + 0.1% TFA (Isocratic) |
| Separation Mechanism | Hydrophobic partitioning | Steric fit, H-bonding, and |
| Target Resolution ( | ||
| Typical Limit of Detection | ||
| Release Specification |
Workflow Visualization
Workflow for chemical and chiral HPLC purity analysis of N-Boc-(4-chlorophenyl)glycine.
References
-
Title: Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives Source: RSC Publishing URL: [Link]
-
Title: HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases Source: Phenomenex URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. phenomenex.com [phenomenex.com]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Publish Comparison Guide: Chiral Separation of (R) and (S) Boc-4-chlorophenylglycine
This guide outlines a high-performance liquid chromatography (HPLC) strategy for the chiral separation of (R) and (S) N-Boc-4-chlorophenylglycine. It synthesizes industry-standard protocols with mechanistic insights for method development.
Executive Summary
For the enantioseparation of N-Boc-4-chlorophenylglycine , the immobilized amylose-based stationary phase (Chiralpak IA) is the superior choice for process scalability and solvent flexibility, while the coated amylose phase (Chiralpak AD-H) remains the analytical gold standard for initial screening.
-
Primary Recommendation: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))[1]
-
Mobile Phase: n-Hexane : Ethanol : Trifluoroacetic acid (TFA) [90 : 10 : 0.1 v/v/v]
-
Key Performance Indicator: Expect Resolution (
) > 2.5 and Selectivity ( ) > 1.5.
Introduction: The Criticality of Chiral Purity
Boc-4-chlorophenylglycine is a non-proteinogenic amino acid derivative frequently used as a chiral building block in the synthesis of thrombin inhibitors and other peptidomimetics. The chlorine substituent at the para position enhances lipophilicity and metabolic stability but introduces steric bulk that challenges separation.
Achieving high enantiomeric excess (
Methodology & Mechanistic Strategy
2.1. The Challenge of Acidic Analytes
N-Boc-4-chlorophenylglycine possesses two functional groups that dictate chromatographic behavior:
-
Carboxylic Acid (COOH): Acidic (
). Without suppression, it ionizes, leading to severe peak tailing and loss of resolution. -
Boc-Carbamate (NH-CO-O-tBu): A hydrogen bond donor/acceptor site crucial for chiral recognition.
Expert Insight: Standard neutral mobile phases fail here. You must use an acidic modifier. Trifluoroacetic acid (TFA) is preferred over acetic acid because its lower pKa ensures complete protonation of the carboxylic acid, enforcing a single neutral state for the analyte.
2.2. Stationary Phase Selection
We compare three distinct CSP architectures:
-
Chiralpak AD-H (Amylose Coated): The historical benchmark. Excellent recognition of aromatic groups via
stacking. -
Chiralcel OD-H (Cellulose Coated): Often complementary to AD-H. The cellulose backbone forms a linear "cavity" that may exclude bulky substituents like 4-chlorophenyl.
-
Chiralpak IA (Amylose Immobilized): Chemically identical selector to AD-H but bonded to silica. Allows the use of "forbidden" solvents (DCM, THF) to manipulate solubility and selectivity.
Comparative Analysis: Performance Metrics
The following data represents typical performance characteristics for N-Boc-arylglycine derivatives under optimized Normal Phase conditions (n-Hexane/Alcohol/TFA).
| Feature | Chiralpak AD-H | Chiralcel OD-H | Chiralpak IA (Immobilized) |
| Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Separation Mode | Coated | Coated | Immobilized |
| Typical Resolution ( | High (3.0 - 8.0) | Moderate (1.5 - 4.0) | High (2.8 - 7.5) |
| Selectivity ( | 1.8 - 2.5 | 1.2 - 1.6 | 1.7 - 2.4 |
| Solvent Compatibility | Restricted (Hex/Alc only) | Restricted (Hex/Alc only) | Universal (Hex, DCM, THF, MtBE) |
| Peak Shape (Tailing) | Good (with TFA) | Moderate | Excellent |
| Verdict | Best for Analytical | Alternative Screen | Best for Prep/Scale-up |
Why Amylose (AD-H/IA) Outperforms Cellulose (OD-H) here:
The amylose helix structure is more "open," accommodating the bulky para-chlorophenyl group and the Boc-protecting group more easily than the tighter cellulose cavity. The
Optimized Experimental Protocol
This protocol is designed to be self-validating : if the retention time of the first peak (
Step-by-Step Workflow
-
Preparation of Mobile Phase:
-
Mix n-Hexane (900 mL) and Ethanol (100 mL).
-
Add 1.0 mL TFA (0.1% v/v). Note: Do not use IPA initially; Ethanol often provides sharper peaks for phenylglycines.
-
Degas by ultrasonication for 10 mins.
-
-
Sample Preparation:
-
Dissolve 1.0 mg of Racemic Boc-4-chlorophenylglycine in 1.0 mL of Ethanol .
-
Crucial: If solubility is poor, add minimal DCM (only if using Chiralpak IA).
-
-
System Setup:
-
Column: Chiralpak IA (4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 254 nm (targeting the chlorophenyl chromophore).
-
-
Execution:
-
Inject 5 µL.[2]
-
Run time: 15–20 minutes.
-
Expect (R)-enantiomer and (S)-enantiomer to elute with
.
-
Visualization of Separation Logic
The following diagram illustrates the decision matrix for method development, ensuring a logical path to the final method.
Caption: Decision matrix for optimizing the chiral separation of Boc-4-chlorophenylglycine.
Troubleshooting & Mechanistic Insight
| Symptom | Mechanistic Cause | Corrective Action |
| Fronting Peaks | Solubility issues or column overload. The Boc-group can aggregate at high concentrations. | Reduce injection volume or switch to Chiralpak IA and use DCM/Hexane mobile phase. |
| Tailing Peaks | Incomplete suppression of the -COOH ionization. | Increase TFA concentration to 0.2% or reduce temperature to 10°C to reduce kinetic exchange rates. |
| Broad Peaks | Slow mass transfer due to steric bulk of the Chlorine atom. | Switch from Ethanol to Methanol (requires Chiralpak IA or careful handling on AD-H) to lower viscosity. |
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. (Accessed 2024).[3] Link
-
Kažoka, H. Enantioseparation of N-t-Boc-phenylglycine derivatives. Journal of Chromatography A, 2013. Link
-
Sigma-Aldrich. Product Specification: (±)-4-Chlorophenylglycine.Link
-
BOC Sciences. Chiral Resolution Services and Boc-Amino Acid Standards.
-
ResearchGate. Enantioseparation of Boc-protected phenylglycine derivatives using polysaccharide phases.Link
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
Navigating the Arylglycine Challenge: A Comparative Guide to N-Boc vs. N-Fmoc-(4-chlorophenyl)glycine in Peptide Synthesis
As a Senior Application Scientist in peptide chemistry, one of the most notorious hurdles encountered in the synthesis of non-ribosomal peptides and glycopeptide antibiotics is the incorporation of arylglycines[1]. Among these, (4-chlorophenyl)glycine (4-Cl-Phg) stands out as a particularly troublesome residue.
This guide provides an objective, data-driven comparison of the two primary solid-phase peptide synthesis (SPPS) strategies—Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) —when applied to 4-Cl-Phg. By dissecting the mechanistic causality behind experimental choices, this guide equips drug development professionals with self-validating protocols to ensure stereochemical integrity.
Mechanistic Causality: The Root of Epimerization
To understand why 4-Cl-Phg requires specialized handling, we must examine its molecular architecture. Arylglycines possess an aromatic ring directly attached to the α-carbon. This ring stabilizes any carbanion formed at the α-position via resonance. The addition of a 4-chloro substituent—an electron-withdrawing group—further exacerbates this by increasing the acidity of the α-proton through inductive effects.
During carboxyl activation (forming an active ester), this α-proton becomes highly labile. If exposed to basic conditions, the proton is easily abstracted, leading to the formation of an achiral oxazolone or enolate intermediate. Subsequent reprotonation is non-stereoselective, resulting in a disastrous mixture of D- and L-epimers (racemization).
Fig 1. Base-catalyzed racemization mechanism of activated arylglycines via an achiral intermediate.
Strategic Comparison: Boc vs. Fmoc Reactivity Profiles
The fundamental dichotomy between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which directly dictate the stereochemical fate of 4-Cl-Phg[2].
N-Boc-(4-chlorophenyl)glycine: The Acidic Advantage
The Boc strategy utilizes 100% Trifluoroacetic acid (TFA) for repetitive deprotection. Because the environment remains highly acidic, the α-proton of the arylglycine remains fully protonated, effectively shutting down the base-catalyzed enolate racemization pathway during the deprotection cycle. While Boc chemistry requires hazardous anhydrous HF for final cleavage, it is historically the most robust method for preserving the stereocenter of arylglycines.
N-Fmoc-(4-chlorophenyl)glycine: The Basic Vulnerability
The Fmoc strategy relies on 20% piperidine (a secondary amine) for deprotection, and standard coupling protocols utilize DIEA (a tertiary amine). This basic environment is highly detrimental to 4-Cl-Phg. 3 that without optimization, Fmoc-based synthesis of phenylglycine-containing peptides can result in up to 49% diastereomeric impurity[3]. However, 4 demonstrate that racemization can be reduced to negligible levels by replacing standard reagents with specialized coupling cocktails like COMU/TMP[4].
Fig 2. Comparative workflows for Boc vs. Fmoc Solid-Phase Peptide Synthesis of arylglycines.
Quantitative Data & Reagent Selection
The tables below summarize the performance metrics and optimized reagent selections required to successfully handle 4-Cl-Phg.
Table 1: Reactivity & Racemization Profile Comparison
| Parameter | N-Boc-(4-chlorophenyl)glycine | N-Fmoc-(4-chlorophenyl)glycine |
| Protecting Group | tert-Butyloxycarbonyl (Acid-labile) | 9-Fluorenylmethyloxycarbonyl (Base-labile) |
| Deprotection Condition | 100% TFA | 20% Piperidine in DMF |
| Racemization Risk (Deprotection) | Very Low (Acidic environment prevents enolization) | High (Base-catalyzed proton abstraction) |
| Racemization Risk (Coupling) | Low (Neutral activation preferred) | Very High (Requires specialized reagents) |
| Final Cleavage | Anhydrous HF (Extremely harsh/toxic) | 95% TFA (Mildly harsh) |
| Overall Stereochemical Retention | Excellent | Condition-dependent (Poor to Excellent) |
Table 2: Optimized Coupling Conditions for Arylglycines
| Strategy | Recommended Activator | Recommended Base | Rationale for Selection |
| Fmoc | COMU or DEPBT | TMP (2,4,6-Trimethylpyridine) | TMP is highly sterically hindered. It acts as an acid scavenger for coupling but is too bulky to abstract the α-proton, preventing racemization. |
| Fmoc | DMT-MM | NMM (N-Methylmorpholine) | Triazine-based coupling avoids the oxazolone intermediate pathway entirely. |
| Boc | DIC / OxymaPure | None (Neutral) | Carbodiimide activation with Oxyma provides a nearly neutral coupling environment, bypassing the need for tertiary amines. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific mechanistic safeguards and an analytical checkpoint.
Protocol A: Epimerization-Free Coupling of N-Fmoc-(4-chlorophenyl)glycine
Use this protocol to safely incorporate 4-Cl-Phg in standard Fmoc automated or manual workflows.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 3 mins).
-
Causality Note: Keep deprotection times strictly to the minimum required. Prolonged exposure of previously coupled arylglycines to piperidine will induce creeping epimerization.
-
-
Activation: In a separate vial, dissolve 3.0 eq of N-Fmoc-(4-chlorophenyl)glycine and 3.0 eq of COMU in DMF. Add 6.0 eq of TMP (2,4,6-trimethylpyridine).
-
Causality Note: Do not use DIEA. TMP's methyl groups provide steric bulk, preventing it from acting as a nucleophile or abstracting the sterically hindered α-proton of the arylglycine[4].
-
-
Coupling: Transfer the activated mixture to the resin. Agitate for 45–60 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).
Protocol B: Standard Coupling of N-Boc-(4-chlorophenyl)glycine
Use this protocol for complex, aggregation-prone sequences where HF cleavage infrastructure is available.
-
Boc Deprotection: Treat the Boc-protected peptide-resin with 100% TFA for 2 × 5 mins.
-
Washing: Wash extensively with DCM (5 × 1 min), followed by DMF (5 × 1 min).
-
Activation: Dissolve 3.0 eq of N-Boc-(4-chlorophenyl)glycine and 3.0 eq of OxymaPure in DMF. Add 3.0 eq of DIC (Diisopropylcarbodiimide).
-
Causality Note: DIC/Oxyma provides a neutral coupling environment, effectively shutting down the enolate racemization pathway without the need for basic additives.
-
-
Coupling: Add the mixture to the resin and agitate for 60 minutes.
-
Post-Synthesis Cleavage: Cleave the final peptide from the resin using anhydrous HF containing appropriate scavengers (e.g., anisole/DMS) at 0°C for 1 hour.
Mandatory Validation Step (For Both Protocols)
Before proceeding with the elongation of the remaining peptide sequence, perform a micro-cleavage :
-
Withdraw 5 mg of the coupled resin.
-
Cleave using 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour (Fmoc) or standard HF micro-apparatus (Boc).
-
Analyze the crude mixture via Chiral RP-HPLC or derivatize with Marfey’s Reagent followed by LC-MS.
-
Success Criterion: The presence of a single diastereomeric peak (dr > 98:2) validates the stereochemical integrity of the coupling step.
References
-
2 - Benchchem 2.4 - Liang et al., Tetrahedron Letters (ResearchGate) 3.3 - Elsawy et al., Journal of Peptide Science (ResearchGate)
-
1 - Tailhades, International Journal of Peptide Research and Therapeutics (ResearchGate)
Sources
Validation of enantiomeric excess (ee) in synthesized Boc-4-Cl-Phg-OH
Title: A Comparative Guide to Validating Enantiomeric Excess (ee) in Synthesized Boc-4-Cl-Phg-OH
Introduction
The synthesis of enantiomerically pure non-natural amino acids, such as Boc-protected 4-chloro-phenylglycine (Boc-4-Cl-Phg-OH), is a critical component of modern peptide drug development. However, phenylglycine derivatives are uniquely susceptible to racemization. The electron-withdrawing 4-chloro-phenyl ring stabilizes the intermediate carbanion at the alpha-carbon, making the alpha-proton highly acidic and prone to abstraction. Consequently, validating the enantiomeric excess (ee) of synthesized Boc-4-Cl-Phg-OH requires analytical techniques that are highly resolving but sufficiently mild to prevent method-induced racemization.
This guide objectively compares the two primary analytical strategies for ee determination: Direct Chiral High-Performance Liquid Chromatography (HPLC) and Indirect Reverse-Phase HPLC using Marfey's Reagent.
Comparative Analysis of ee Validation Methods
To select the optimal validation strategy, researchers must weigh column availability against the risk of sample alteration. The following table summarizes the performance metrics of the leading methodologies.
| Method | Stationary Phase | Derivatization Required | Risk of Method-Induced Racemization | Typical Resolution ( | Best Application |
| Direct Chiral HPLC | Polysaccharide (e.g., Chiralpak IC) | None (Analyzes intact Boc-AA) | Very Low | > 2.0 | Routine batch release, highest accuracy |
| Indirect RP-HPLC (Marfey's) | Achiral C18 | Yes (Boc removal + FDAA reaction) | Moderate (Due to pH shifts) | > 1.5 | Orthogonal validation, labs without chiral columns |
| Chiral GC-MS | Chiral Capillary | Yes (Esterification & Acylation) | High (Requires high heat/acid) | > 1.5 | Complex matrices, isotopic labeling studies |
Analytical Workflow Decision Tree
Workflow for enantiomeric excess validation of Boc-4-Cl-Phg-OH.
Protocol 1: Direct Chiral HPLC (The Industry Standard)
Causality & Rationale: Direct analysis on a Chiral Stationary Phase (CSP) is the preferred method for N-protected amino acids. By analyzing the intact Boc-4-Cl-Phg-OH molecule, we eliminate the need for deprotection and derivatization steps that could induce racemization. Immobilized polysaccharide-based CSPs, such as CHIRALPAK IC or Phenomenex Lux Cellulose, offer exceptional chiral recognition for bulky, aromatic amino acid derivatives due to their helical cavity structures, which facilitate stereoselective hydrogen bonding and pi-pi interactions with the phenylglycine ring 1.
Self-Validating System Checkpoint:
Before analyzing the synthesized product, you must inject a racemic standard (Boc-DL-4-Cl-Phg-OH). The system is only validated if the resolution (
Step-by-Step Methodology:
-
Column Selection: Equip the HPLC with a polysaccharide-based chiral column (e.g., Chiralpak IC, 250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane / Isopropanol / Trifluoroacetic Acid (TFA) at a ratio of 80:20:0.1 (v/v/v). Causality: The 0.1% TFA suppresses the ionization of the carboxylic acid on the Boc-amino acid, ensuring it remains in a neutral state for sharp peak shapes and consistent retention times.
-
Sample Preparation: Dissolve 1 mg of synthesized Boc-4-Cl-Phg-OH in 1 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 220 nm and 254 nm.
-
-
Execution: Inject 10 µL of the racemic standard to establish retention times for the D- and L- isomers. Follow with a blank injection to rule out carryover, then inject the synthesized sample.
-
Calculation: Calculate the enantiomeric excess using the integrated peak areas (A):
Protocol 2: Indirect Analysis via Marfey's Reagent (LC-MS)
Causality & Rationale: If high-resolution chiral columns are unavailable, indirect analysis using Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a robust alternative. FDAA reacts with the primary amine of the amino acid to form stable diastereomers. Because diastereomers have different physical properties, they can be easily separated on a standard achiral C18 column 2. However, because Boc-4-Cl-Phg-OH is N-protected, the Boc group must first be removed.
Self-Validating System Checkpoint: Derivatization reactions can suffer from kinetic resolution (where one enantiomer reacts faster than the other), skewing the final ee. To validate the protocol, you must prepare and derivatize pure L-4-Cl-Phg-OH and pure D-4-Cl-Phg-OH standards independently, then mix them 1:1. If the resulting LC-MS chromatogram does not show exactly a 50:50 ratio, the derivatization conditions (time/temperature) must be extended to ensure 100% conversion of both enantiomers without degradation.
Step-by-Step Methodology:
-
Boc Deprotection: Treat 2 mg of Boc-4-Cl-Phg-OH with 1 mL of 50% TFA in Dichloromethane (DCM) for 30 minutes at room temperature. Evaporate to dryness under a gentle stream of nitrogen to yield the free amino acid (4-Cl-Phg-OH). Caution: Avoid heating, as the free phenylglycine is highly prone to racemization.
-
Derivatization: To the dried residue, add 100 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone, followed by 20 µL of 1 M Sodium Bicarbonate (
). -
Incubation: Incubate the mixture at 40 °C for 1 hour. Causality: The mildly basic condition facilitates the nucleophilic aromatic substitution between the amino group and the fluorinated ring of FDAA 3.
-
Quenching: Stop the reaction by adding 20 µL of 1 M HCl. Dilute with 860 µL of LC-MS grade methanol.
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase (150 x 4.6 mm, 3 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 50% B over 45 minutes.
-
Detection: UV at 340 nm (specific to the dinitrophenyl chromophore of FDAA) and MS (ESI-positive).
-
-
Execution & Calculation: Inject the derivatized sample. The L-L diastereomer typically elutes before the D-L diastereomer due to intramolecular hydrogen bonding differences 4. Calculate ee based on the integrated UV peak areas at 340 nm.
References
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Advances.[Link]
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex Technical Notes.[Link]
-
Marfey's reagent for chiral amino acid analysis: a review. Amino Acids / PubMed.[Link]
-
Assessment and application of Marfey's reagent and analogs in enantioseparation. Biomedical Chromatography / PubMed.[Link]
Sources
- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment and application of Marfey's reagent and analogs in enantioseparation: a decade's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Reference standards for quality control of N-Boc-(4-chlorophenyl)glycine
Reference Standards for Quality Control of N-Boc-(4-chlorophenyl)glycine: A Comparative Guide
N-Boc-(4-chlorophenyl)glycine (CAS 53994-85-7) is a highly specialized chiral building block critical to the synthesis of various active pharmaceutical ingredients (APIs). Because its chemical and enantiomeric purity directly dictates the impurity profile and yield of downstream API manufacturing, rigorous quality control (QC) is paramount. In pharmaceutical QC, the reliability of any analytical method is fundamentally tethered to the quality of the reference standard used for calibration.
This guide objectively compares the tiers of reference standards and the orthogonal analytical methodologies required to qualify them, providing a scientifically defensible framework for drug development professionals.
The Hierarchy of Reference Standards in QC
According to [1], primary reference standards must be highly purified and thoroughly characterized. The selection of a standard tier depends on the stage of development and the analytical intent:
-
Primary Certified Reference Materials (CRMs): Obtained from recognized compendial sources (e.g., USP, Ph. Eur.) or specialized metrology institutes. They are accompanied by a Certificate of Analysis (CoA) with absolute purity determined by primary methods.
-
Secondary / Working Standards: Established in-house and calibrated against a primary CRM. They are cost-effective for routine batch release but carry the risk of propagated error if the primary calibration is flawed.
-
In-House Synthesized Standards: Often required for novel intermediates like specific enantiomers of N-Boc-(4-chlorophenyl)glycine where compendial standards are unavailable. These must undergo exhaustive characterization to establish absolute purity. As noted by [2], secondary standards must be traceable to primary standards to ensure compliance.
Workflow for qualifying N-Boc-(4-chlorophenyl)glycine reference standards via orthogonal methods.
Comparative Analysis of Characterization Methods: qNMR vs. HPLC
To qualify an in-house standard of N-Boc-(4-chlorophenyl)glycine as a primary reference material, one must establish its absolute mass fraction. Historically, HPLC-UV with mass balance (100% - impurities - water - residual solvents) was the default. However, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard for absolute purity measurement () [3].
The Causality of Method Selection: Why is qNMR superior for primary standard qualification? HPLC-UV relies on the assumption that all impurities share the same UV response factor as the main analyte. If an impurity lacks a chromophore or has a different extinction coefficient, HPLC will over- or underestimate purity. Furthermore, qNMR avoids the dependency on analyte versus impurity response factors entirely () [4].
qNMR is a primary ratio method. The integrated signal area of a specific proton is directly proportional to the molar concentration of the nucleus, independent of the molecule's structure. By using an internal standard, we can determine the absolute purity of N-Boc-(4-chlorophenyl)glycine without needing a pre-existing standard of the compound itself () [5].
Mechanistic comparison of qNMR and HPLC-UV for reference standard purity assessment.
Data Presentation: Performance & Purity Comparison
The following tables summarize the operational performance and experimental purity results when evaluating a candidate batch of N-Boc-(4-chlorophenyl)glycine intended for use as a working standard.
Table 1: Performance Comparison of Analytical Methodologies
| Parameter | 1H-qNMR | HPLC-UV |
| Principle | Direct molar proportionality | Chromatographic separation & UV absorbance |
| Need for Analyte Standard | No (Uses unrelated internal standard) | Yes (Requires external calibration curve) |
| Response Factors | Universal (Proton-based) | Compound-specific (Chromophore-dependent) |
| Detection of Water/Solvents | Yes (Visible in spectrum) | No (Requires orthogonal KF/GC testing) |
| Precision (RSD) | < 1.0% | < 0.5% |
| Enantiomeric Resolution | No (Unless chiral solvating agents used) | Yes (With chiral stationary phase) |
Table 2: Experimental Purity Results for Candidate Batch
| Analytical Method | Measured Purity (%) | Notes / Causality of Variance |
| HPLC-UV (Area %) | 99.85% | Overestimates purity; fails to detect residual non-chromophoric solvents (e.g., ethyl acetate). |
| 1H-qNMR (Mass %) | 98.42% | True absolute purity; accounts for molar mass balance and residual solvent signals. |
| Chiral HPLC (ee %) | > 99.9% | Confirms enantiomeric excess of the L-isomer; essential orthogonal data. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, ensuring that any systemic error halts the analysis before false data is generated.
Protocol 1: Absolute Purity Determination via 1H-qNMR
Objective: Establish the absolute mass fraction of N-Boc-(4-chlorophenyl)glycine. Causality: We use Maleic acid as an internal standard because its singlet resonance (~6.2 ppm) does not overlap with the aromatic protons (7.2–7.4 ppm) or the Boc-group protons (~1.4 ppm) of N-Boc-(4-chlorophenyl)glycine.
-
Standard Preparation: Accurately weigh ~20 mg of the N-Boc-(4-chlorophenyl)glycine sample and ~5 mg of Maleic Acid (traceable CRM) using a microbalance (d = 0.001 mg).
-
Self-validation step: Record the exact weights; the gravimetric ratio of these weights acts as the mathematical anchor for the final calculation. If static electricity prevents stable balance readings, the sample must be grounded before proceeding.
-
-
Dissolution: Dissolve the mixture in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) containing 0.01% TMS. Ensure complete dissolution via vortexing.
-
Acquisition: Acquire the 1H-NMR spectrum at 298 K using a 90° pulse angle.
-
Causality/Critical Parameter: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically D1 ≥ 30s). This ensures complete spin relaxation between pulses, which is physically required for quantitative integration.
-
-
Processing: Phase and baseline correct the spectrum. Integrate the Maleic acid singlet and the distinct methine proton of the glycine derivative to calculate absolute purity.
Protocol 2: Enantiomeric Purity Assessment via Chiral HPLC
Objective: Determine the enantiomeric excess (ee) of the Boc-L-4-chlorophenylglycine enantiomer. Causality: While qNMR provides absolute chemical purity, standard NMR cannot distinguish enantiomers. Therefore, chiral HPLC is the mandatory orthogonal technique to ensure the chiral building block will not induce epimerization in downstream API synthesis.
-
Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1, v/v/v).
-
Causality: TFA is added to suppress the ionization of the carboxylic acid group, keeping the molecule in a neutral state to prevent peak tailing and ensure sharp resolution.
-
-
Sample Preparation: Dissolve the standard in the mobile phase to a concentration of 1.0 mg/mL.
-
Chromatographic Conditions: Use a Daicel Chiralpak AD-H column (250 × 4.6 mm, 5 µm). Flow rate: 1.0 mL/min. Detection: UV at 220 nm. Column temperature: 25°C.
-
System Suitability (Self-Validation): Inject a racemic mixture of N-Boc-(4-chlorophenyl)glycine prior to the sample. The resolution (Rs) between the D- and L-enantiomer peaks must be ≥ 2.0. If Rs < 2.0, column degradation or mobile phase preparation error has occurred, and the system physically prevents the analyst from validating the run.
Conclusion
For the rigorous quality control of N-Boc-(4-chlorophenyl)glycine, relying solely on HPLC area percent for reference standard qualification is analytically perilous due to the masking of non-chromophoric impurities. A dual-pronged approach—utilizing qNMR for absolute mass fraction determination and chiral HPLC for enantiomeric purity—creates a scientifically defensible, self-validating QC framework compliant with modern regulatory expectations.
References
Safety Operating Guide
Navigating the Safe Handling of N-Boc-(4-chlorophenyl)glycine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling N-Boc-(4-chlorophenyl)glycine, moving beyond a simple checklist to offer a framework of understanding and operational excellence. Our goal is to empower you with the knowledge to not only use our products effectively but also to maintain the highest standards of laboratory safety.
Hazard Identification and Risk Assessment: Understanding the "Why"
N-Boc-(4-chlorophenyl)glycine is a substituted amino acid derivative. While specific toxicological data is limited, the available safety information for this compound and its structural analogs indicates that it should be handled with care. The primary hazards associated with N-Boc-(4-chlorophenyl)glycine are:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
The Boc protecting group is generally stable but can be labile under acidic conditions. The chlorinated phenyl ring may also present toxicological properties that warrant a cautious approach. Therefore, a thorough risk assessment should be conducted before any new procedure involving this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling N-Boc-(4-chlorophenyl)glycine. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Safety glasses with side shields or safety goggles.[2] | Nitrile or other chemically resistant gloves.[3] | Standard laboratory coat. | N95 or P1 dust mask if not handled in a ventilated enclosure.[3] |
| Solution Preparation and Transfers | Safety goggles.[2] A face shield is recommended if there is a splash hazard. | Nitrile or other chemically resistant gloves.[3] | Standard laboratory coat. A chemical-resistant apron may be necessary for larger volumes. | Work in a certified chemical fume hood.[4] |
| Running Reactions and Work-up | Safety goggles.[2] | Nitrile or other chemically resistant gloves.[3] | Standard laboratory coat. | Work in a certified chemical fume hood.[4] |
| Spill Cleanup | Safety goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron or coveralls. | Air-purifying respirator with an appropriate cartridge if the spill is large or ventilation is inadequate. |
The Rationale Behind the Choices:
-
Eye Protection: The risk of eye irritation necessitates, at a minimum, safety glasses with side shields. For activities with a higher splash potential, such as dissolving the solid or during extractions, the enhanced protection of safety goggles is required.
-
Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are suitable for handling this compound.[3] It is crucial to inspect gloves before each use and to practice proper glove removal techniques to avoid skin contact.
-
Body Protection: A standard laboratory coat is sufficient for most small-scale operations. However, for larger quantities or procedures with a significant splash risk, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection: The potential for respiratory tract irritation from airborne dust is a key concern when handling the solid form of N-Boc-(4-chlorophenyl)glycine.[1] Therefore, weighing and aliquoting should ideally be performed in a ventilated enclosure, such as a powder-containment hood. If this is not feasible, a NIOSH-approved N95 or P1 dust mask should be worn.[3] For all other operations involving solutions, working within a certified chemical fume hood is mandatory to prevent inhalation of any potentially harmful vapors or aerosols.
Operational Plan: From Receipt to Disposal
A clear and logical workflow is essential for the safe handling of any chemical. The following diagram illustrates the key stages and decision points for working with N-Boc-(4-chlorophenyl)glycine.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
